N-Hexanoyl-NBD-phytosphingosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H51N5O7 |
|---|---|
Molecular Weight |
594 |
Appearance |
Unit:100ugPurity:98+%Physical solid |
Synonyms |
N-C6:0-NBD-Phytoceramide; N-C6:0-NBD-Phytosphingosine |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-Hexanoyl-NBD-phytosphingosine: A Fluorescent Probe for Sphingolipid Research
This guide provides a comprehensive technical overview of N-Hexanoyl-NBD-phytosphingosine, a fluorescently labeled sphingolipid analog. It is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism, trafficking, and signaling. This document delves into the chemical structure, physicochemical properties, and diverse applications of this probe, offering field-proven insights and detailed experimental protocols.
Introduction: Illuminating the Role of Phytosphingosine in Cellular Processes
Phytosphingosine, a long-chain sphingoid base, is a critical component of sphingolipids in various organisms, including yeast, plants, and mammals.[1] These molecules are not merely structural components of cellular membranes; they are also pivotal signaling molecules involved in a myriad of cellular processes such as the cell cycle, heat stress response, and apoptosis.[1] The study of phytosphingosine and its derivatives, phytoceramides, is crucial for understanding their roles in both normal physiology and disease states.
To visualize and track the intricate movements and transformations of these lipids within the complex cellular environment, researchers rely on fluorescently labeled analogs. This compound (C6-NBD-phytosphingosine) is one such powerful tool. It is a semisynthetic fluorescent analog of a natural C6:0-phytoceramide.[1] This guide will explore the unique characteristics of this compound that make it an invaluable probe in lipid research.
Chemical Structure and Physicochemical Properties
This compound consists of a phytosphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid). Covalently attached to the terminus of the acyl chain is the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). The presence of the NBD group has been shown to have a minimal impact on the lipid's adsorption into cells and its subsequent incorporation into cellular membranes, allowing it to mimic the behavior of its natural counterpart in many biological systems.[1]
The chemical structure of this compound is depicted below:
Image Source: Matreya LLC.[1]
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Source |
| Common Names | N-C6:0-NBD-Phytoceramide; N-C6:0-NBD-Phytosphingosine | [1] |
| CAS Number | 477239-93-3 | [1] |
| Molecular Formula | C₃₀H₅₁N₅O₇ | [1][2] |
| Molecular Weight | 594 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98% (by TLC) | [1][2] |
| Solubility | Chloroform/Methanol (2:1), Methanol | [1] |
| Storage | -20°C | [1] |
Fluorescent Properties
The NBD fluorophore is a key feature of this molecule, enabling its detection and tracking via fluorescence microscopy and spectroscopy. The fluorescence of the NBD group is sensitive to the polarity of its environment, which can provide insights into the lipid's localization within different cellular membranes.
| Fluorescent Property | Wavelength (nm) | Source |
| Excitation Maximum (λex) | ~460 - 488 | [3][4] |
| Emission Maximum (λem) | ~535 - 550 | [3][5] |
Mechanism of Action and Cellular Applications
This compound is a cell-permeable molecule that can be readily introduced to cultured cells. Once inside the cell, it serves as a substrate for enzymes involved in sphingolipid metabolism, allowing researchers to trace these metabolic pathways. A primary application of this probe is the selective staining of the Golgi apparatus.[6]
The causality behind this specific localization lies in its metabolic conversion. After entering the cell, this compound is transported to the Golgi apparatus, where it is metabolized into fluorescent analogs of glucosylceramide and sphingomyelin.[6] The accumulation of these fluorescent metabolites within the Golgi complex results in its distinct staining.
This metabolic trafficking is a self-validating system for studying the functionality of the sphingolipid metabolic machinery. Any disruption in this pathway, either through genetic modification or pharmacological inhibition, would result in an altered fluorescence pattern, providing direct evidence of the intervention's effect.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic fate of this compound within the cell, leading to the labeling of the Golgi apparatus.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the use of this compound in cell-based assays.
Preparation of Stock and Working Solutions
Expertise & Experience: The proper preparation of the fluorescent probe is critical for reproducible results. The use of a high-quality, anhydrous solvent like DMSO is essential to ensure complete solubilization and prevent aggregation. Complexing the probe with BSA is a crucial step that facilitates its delivery to cells and minimizes non-specific binding to the plasma membrane.
-
Stock Solution (1 mM):
-
To prepare a 1 mM stock solution, dissolve 1 mg of this compound in the appropriate volume of dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
BSA Complexation:
-
Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS or serum-free medium) at a concentration of 0.34 mg/mL.
-
Dry down an appropriate amount of the this compound stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of absolute ethanol.
-
Add the ethanolic solution to the BSA solution while vortexing to create the NBD-phytosphingosine/BSA complex. The final concentration of the probe in the complex can be adjusted based on the desired working concentration.
-
-
Working Solution:
-
Dilute the NBD-phytosphingosine/BSA complex in a suitable staining buffer (e.g., Hank's Balanced Salt Solution, HBSS) or cell culture medium to the desired final concentration (typically in the low micromolar range).
-
It is recommended to prepare the working solution fresh for each experiment.
-
Staining of Live Cells for Fluorescence Microscopy
Trustworthiness: This protocol includes an optional "back-exchange" step. This is a self-validating component of the procedure that helps to ensure the observed fluorescence is from internalized probe and not from non-specific binding to the cell surface.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.
-
Washing: Gently wash the cells once with pre-warmed staining buffer or serum-free medium.
-
Labeling: Add the freshly prepared working solution of this compound/BSA complex to the cells.
-
Incubation: Incubate the cells at 37°C for a specified period (e.g., 30-60 minutes). The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed staining buffer.
-
Optional Back-Exchange: To reduce background fluorescence from the plasma membrane, incubate the cells with a solution of fatty acid-free BSA (e.g., 2 mg/mL) in staining buffer for 30-60 minutes at 37°C.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (e.g., a FITC filter set).
Staining of Fixed Cells
-
Cell Culture and Fixation: Grow cells on coverslips and fix using a suitable method (e.g., 4% paraformaldehyde in PBS for 15-20 minutes at room temperature).
-
Washing: Wash the fixed cells two to three times with PBS.
-
Labeling: Add the working solution of this compound/BSA complex to the fixed cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the labeling solution and wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade reagent.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
Caption: Live-cell imaging workflow.
Conclusion
This compound is a versatile and valuable tool for cell biologists and lipid researchers. Its ability to mimic its natural counterpart, coupled with its robust fluorescent properties, allows for the detailed investigation of sphingolipid metabolism and intracellular trafficking. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this probe in their studies, contributing to a deeper understanding of the multifaceted roles of phytosphingosine and other sphingolipids in cellular function and disease.
References
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry, 27(12), 4439–4445. [Link]
-
Kok, J. W., Babia, T., & Hoekstra, D. (1991). Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism. Journal of Cell Biology, 114(2), 231–239. [Link]
-
Das, S., Hazra, S., Chattopadhyay, A., & Chakravarty, T. K. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-Diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 26(13), 3848. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. superchroma.com.tw [superchroma.com.tw]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 6. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hexanoyl-NBD-phytosphingosine: Technical Reference & Application Guide
[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
This compound (often abbreviated as C6-NBD-Phytosphingosine or C6-NBD-Phytoceramide ) is a fluorescently labeled ceramide analog.[1][2] Structurally, it consists of a phytosphingosine base (common in fungi, plants, and mammalian epidermis) acylated with a short-chain (C6) fatty acid bearing the nitrobenzoxadiazole (NBD) fluorophore.[1]
Core Chemical Data
| Property | Specification |
| IUPAC Name | 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide |
| Common Synonyms | C6-NBD-Phytoceramide; NBD-C6-Phytosphingosine; N-C6:0-NBD-Phytosphingosine |
| Molecular Formula | C₃₀H₅₁N₅O₇ |
| Molecular Weight | 593.76 g/mol |
| CAS Number | 477239-93-3 |
| Solubility | Soluble in Methanol, DMSO, Ethanol, and Chloroform:Methanol (2:1).[1][3][4][2][5][6][7] Poorly soluble in water. |
| Purity Grade | Typically >98% (TLC) for research applications. |
Fluorescence Characteristics[1][8][9][10][11]
| Parameter | Value | Notes |
| Excitation Max | 460–466 nm | Compatible with standard FITC/GFP filter sets (Blue excitation).[1] |
| Emission Max | 534–536 nm | Emits bright green fluorescence. |
| Environment Sensitivity | High | Fluorescence intensity increases significantly in non-polar (membrane) environments compared to aqueous solution. |
Mechanism of Action & Utility
The "Short-Chain" Advantage
Unlike endogenous long-chain ceramides, the C6-hexanoyl chain renders this molecule amphiphilic rather than strictly hydrophobic.[1] This structural modification allows the probe to:
-
Rapidly partition from aqueous delivery vehicles (BSA complexes) into the plasma membrane.
-
Translocate across lipid bilayers (flip-flop) more readily than natural lipids.
-
Accumulate in the Golgi Complex : In living cells, C6-NBD-ceramides are actively transported to the Golgi apparatus, making them the gold standard for visualizing this organelle in real-time.[1]
Metabolic Tracking
Once in the Golgi, this compound mimics natural phytoceramide.[1] It serves as a substrate for:
-
Glucosylceramide Synthase: Converts it to C6-NBD-Glucosylceramide.[1]
-
Sphingomyelin Synthase: Converts it to C6-NBD-Sphingomyelin (in mammalian cells).[1]
This metabolic conversion allows researchers to track the secretory pathway from the Golgi to the plasma membrane.
Visualization of Cellular Pathway
The following diagram illustrates the uptake and trafficking pathway of the probe.
Figure 1: Cellular trafficking pathway of this compound from uptake to Golgi accumulation and metabolism.[1]
Experimental Protocols
A. Preparation of Stock Solutions
Causality: NBD lipids are prone to oxidation and degradation. Proper storage and complexing are critical for signal stability.
-
Primary Stock: Dissolve the lyophilized powder in high-quality DMSO or Ethanol to a concentration of 5 mM .
-
Storage: Aliquot into light-shielded vials, purge with argon/nitrogen gas, and store at -20°C.
-
-
Labeling Solution (BSA Complexing):
-
Why BSA? The hydrophobic nature of the probe requires a carrier protein to prevent aggregation in aqueous media and facilitate membrane transfer.
-
Prepare a 5 µM solution of Defatted BSA in HBSS (Hanks' Balanced Salt Solution).
-
While vortexing the BSA solution, slowly add the NBD-lipid stock to reach a final concentration of 5 µM .
-
Validation: The solution should be clear yellow/green. Precipitates indicate failure.
-
B. Live Cell Labeling (Pulse-Chase Assay)
Objective: To label the Golgi apparatus and track sphingolipid metabolism.
-
Pulse (Labeling):
-
Wash cells (grown on coverslips) 2x with cold HBSS.
-
Incubate cells with the 5 µM NBD-BSA labeling solution for 30 minutes at 4°C .
-
Mechanistic Insight: Incubation at 4°C inhibits endocytosis, allowing the probe to insert only into the outer leaflet of the plasma membrane.
-
-
Wash:
-
Chase (Internalization):
-
Add warm complete culture medium (37°C).
-
Incubate at 37°C for 30–60 minutes .
-
Result: The probe internalizes and accumulates in the Golgi.
-
-
Back-Exchange (Optional but Recommended):
-
To remove plasma membrane background fluorescence and visualize only internal structures:
-
Wash cells 2x with 3.4 mg/mL BSA in HBSS at 10°C for 10 minutes.
-
Logic: BSA extracts the lipid from the outer membrane leaflet, leaving the intracellular pool intact.
-
C. Protocol Workflow Diagram
Figure 2: Step-by-step workflow for live-cell labeling, ensuring specific Golgi targeting and background reduction.
Data Analysis & Troubleshooting
Expected Results
-
Microscopy: Strong, perinuclear green fluorescence indicating the Golgi apparatus. Diffuse cytoplasmic staining may indicate ER retention or lipid degradation.
-
TLC Analysis: If extracting lipids, run on Silica Gel 60 plates using Chloroform:Methanol:Water (65:25:4). You should see the parent band (Phytoceramide) and metabolite bands (Glucosylceramide/Sphingomyelin) with lower Rf values.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Stock | Water contamination or high concentration.[1] | Sonicate stock; ensure BSA solution is vortexing during addition. |
| High Background | Incomplete back-exchange.[1] | Increase BSA wash time or concentration (up to 1% BSA). |
| No Golgi Staining | Cells kept too cold or too short chase time. | Ensure 37°C chase for at least 30 mins; check cell viability. |
| Photobleaching | NBD is light-sensitive.[1] | Use anti-fade mounting media (for fixed cells) or minimize exposure time. |
References
Sources
- 1. N-hexacosanoylphytosphingosine | C44H89NO4 | CID 10417280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Phytosphingosine - Wikipedia [en.wikipedia.org]
- 4. N-(6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoyl)sphingosine | C30H49N5O6 | CID 16219783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-?1-1'-sphingosine [myskinrecipes.com]
Advanced Fluorescent Sphingolipid Analogs: A Technical Guide for Membrane Dynamics
Topic: Fluorescent Sphingolipid Analogs for Membrane Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The "Observer Effect" in Lipid Imaging
Sphingolipids are not merely structural bystanders; they are dynamic orchestrators of membrane compartmentalization (lipid rafts), signal transduction, and vesicular trafficking. However, visualizing these lipids presents a unique biophysical paradox: to see the lipid, we must modify it, yet modifying it often destroys the very behavior we seek to observe.
Native sphingolipids derive their function from specific packing parameters—the rigid sphingoid base and saturated acyl chains that facilitate liquid-ordered (
This guide analyzes the current toolbox of fluorescent sphingolipid analogs, delineating their structural fidelity, partitioning characteristics, and optimal experimental applications.
The Fluorophore Toolbox: Structural Fidelity vs. Signal
Selection of a probe must be dictated by the biological question. We categorize analogs based on their perturbation of the lipid bilayer.
NBD-Sphingolipids (The Classic/Trafficking Probe)
-
Structure: Nitrobenzoxadiazole (NBD) attached to the acyl chain (usually C6 or C12) or headgroup.
-
Biophysics: The NBD group is polar. When attached to the acyl chain, it often "loops back" to the membrane-water interface to bury its dipole, severely distorting the lipid shape.
-
Partitioning: Excluded from
domains (rafts). -
Best Use: Bulk membrane trafficking, endocytosis assays, and metabolism studies where phase partitioning is not the focus.
BODIPY-Sphingolipids (The High-Yield Workhorse)
-
Structure: Boron-dipyrromethene (BODIPY) attached to the fatty acid chain (e.g., BODIPY-FL-C5-Ceramide).[1]
-
Biophysics: Hydrophobic and electrically neutral. It inserts better into the bilayer than NBD but still perturbs tight packing due to its steric bulk.
-
Unique Property: Exhibits concentration-dependent spectral shifts (Green monomer
Red excimer), allowing for local concentration mapping.[2] -
Best Use: Golgi targeting (Ceramide), organelle identification, and high-throughput screening.
Bioorthogonal "Click" Lipids (The High-Fidelity Standard)
-
Structure: Sphingosine or fatty acid analogs containing a miniature alkyne or azide tag (e.g., pac-Sphingosine).[3]
-
Biophysics: The tag is minimally invasive, preserving native partitioning into
phases. -
Workflow: Cells are metabolically labeled
Fixed Reacted with a fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). -
Best Use: Super-resolution microscopy (STED/STORM) of lipid nanodomains, accurate protein-lipid interaction mapping.
Polyene Lipids (The Native Mimic)
-
Structure: Conjugated double bonds integrated directly into the acyl chain.
-
Biophysics: structurally almost identical to native lipids.
-
Limitation: Requires UV excitation (phototoxicity risk) and has low quantum yield.
-
Best Use: Biophysical studies in model membranes (GUVs) where perturbation must be zero.
Table 1: Comparative Technical Specifications
| Analog Class | Fluorophore Location | Quantum Yield | Photostability | Key Limitation | |
| NBD-Lipids | Acyl Chain / Head | Excluded ( | Low | Poor (Bleaches fast) | "Looping back" artifact; non-raft marker. |
| BODIPY-Lipids | Acyl Chain (sn-2) | Variable/Excluded | High | High | Trapped in |
| Polyenes | Acyl Chain (Intrinsic) | Good ( | Very Low | Low | Requires UV excitation; incompatible with live cell imaging. |
| Click-Lipids | Terminal Tail | Excellent ( | Dye-dependent | Dye-dependent | No live imaging (usually requires fixation). |
Visualizing Sphingolipid Metabolism & Probe Entry
Understanding where your analog enters the metabolic pathway is crucial for interpreting localization data.
Figure 1: Metabolic entry points for fluorescent analogs. Note that BODIPY-Ceramide is rapidly converted to BODIPY-SM and BODIPY-GlcCer in the Golgi.
Experimental Protocols
Protocol A: Golgi Trafficking via BODIPY-Ceramide Pulse-Chase
This classic protocol exploits the conversion of Ceramide to Sphingomyelin in the Golgi.
Reagents:
-
BODIPY® FL C5-Ceramide (complexed with BSA).
-
HBSS/HEPES buffer.[4]
-
Back-exchange medium: HBSS containing 34 mg/mL defatted BSA.[4]
Step-by-Step Workflow:
-
Pulse (Labeling): Incubate cells with 5 µM BODIPY-Ceramide/BSA complex for 30 minutes at 4°C .
-
Expert Insight: The low temperature inhibits metabolic processing and vesicular transport, allowing the probe to insert into the plasma membrane without entering the cell.
-
-
Wash: Rinse 3x with ice-cold HBSS.
-
Chase (Internalization): Add warm culture medium and incubate at 37°C for 30–60 minutes.
-
Back-Exchange (Optional but Recommended): To visualize only internal structures, wash cells with "Back-exchange medium" (BSA) for 30 mins at 10°C.
-
Reasoning: BSA acts as a "lipid sink," extracting excess probe from the plasma membrane, leaving only the intracellular Golgi pool labeled.
-
Protocol B: Bioorthogonal Labeling of Membrane Nanodomains
For studying lipid rafts without the steric hindrance of a fluorophore during metabolic incorporation.
Reagents:
-
Alkyne-Sphingosine (e.g., Click-Sph).
-
Fixative: 4% Paraformaldehyde (PFA) or Methanol (check lipid solubility).
-
Click Reagents: Azide-Fluorophore (e.g., Alexa Fluor 647-Azide), CuSO4, Sodium Ascorbate.
Step-by-Step Workflow:
-
Metabolic Labeling: Pulse cells with 5–10 µM Alkyne-Sphingosine for 1–4 hours at 37°C.
-
Fixation: Fix cells with 4% PFA for 15 minutes.
-
Critical: Avoid detergents (Triton X-100) if preserving membrane domains is the goal, as they can extract lipids. Use Saponin or perform click reaction on the surface if permeabilization isn't needed.
-
-
Click Reaction: Incubate with the Click cocktail (Fluorophore-Azide + Cu(I) catalyst) for 30 minutes at Room Temperature.
-
Imaging: Perform STED or Confocal microscopy.
Decision Framework: Choosing the Right Analog
Figure 2: Decision tree for selecting the appropriate fluorescent sphingolipid analog.
Troubleshooting & Artifacts
The "Flip-Flop" Issue
Native sphingolipids translocate slowly across the bilayer. However, short-chain analogs (C6-NBD, C5-BODIPY) can "flip-flop" spontaneously between leaflets.
-
Validation: Use membrane-impermeable quenchers (e.g., Sodium Dithionite for NBD) to determine if the signal is on the outer or inner leaflet.
Metabolic Conversion
When using Ceramide analogs, be aware that the Golgi rapidly converts them into Sphingomyelin (SM) and Glucosylceramide (GlcCer).
-
Control: Perform Thin Layer Chromatography (TLC) extraction of the labeled cells to quantify the ratio of Cer:SM:GlcCer at your imaging timepoint.
Phototoxicity in Rafts
Fluorescent probes in ordered domains (
-
Mitigation: Use low laser power and oxygen scavengers (e.g., Trolox) during imaging.
References
-
Pagano, R. E., et al. (1991). "Intracellular trafficking of fluorescent sphingolipids." Current Opinion in Cell Biology. Link
-
Marks, D. L., & Pagano, R. E. (2002). "Endocytosis and sorting of lipid analogs." Current Protocols in Cell Biology. Link
-
Sezgin, E., et al. (2012). "Adaptive lipid packing and bioactivity in membrane domains." PLoS One. Link
-
Haberkant, P., et al. (2013). "In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine." Nature Chemistry. Link
-
Eggeling, C., et al. (2009). "Direct observation of the nanoscale dynamics of membrane lipids in a living cell." Nature. Link
Sources
- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00174H [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyene-Based Derivatives with Antifungal Activities [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Sphingolipids: promising lipid-class molecules with potential applications for industry. A review | Université de Liège [popups.uliege.be]
Optimizing Sphingolipid Tracking in Saccharomyces cerevisiae using N-Hexanoyl-NBD-Phytosphingosine
Executive Summary
In the study of eukaryotic lipidomics, Saccharomyces cerevisiae serves as a critical model organism due to the conservation of its sphingolipid biosynthetic machinery. However, the structural distinctness of yeast sphingolipids—specifically the prevalence of phytosphingosine (PHS) over sphingosine—demands specialized probes.
N-Hexanoyl-NBD-phytosphingosine (C6-NBD-PHS) is the gold-standard fluorescent analogue for tracing these pathways. Unlike mammalian-centric probes, C6-NBD-PHS mimics the endogenous yeast long-chain base, allowing it to be recognized by yeast ceramide synthases (Lag1p/Lac1p) and faithfully enter the complex sphingolipid biosynthetic pathway. This guide details the mechanistic role of this probe and provides a validated, self-consistent protocol for its application in tracking lipid transport and metabolism.
Technical Foundation: The Probe and the Pathway
Chemical Logic of the Probe
Standard lipid probes often fail in yeast because they utilize a sphingosine backbone, which S. cerevisiae does not naturally synthesize or efficiently metabolize.
-
The Backbone (Phytosphingosine): C6-NBD-PHS contains the hydroxyl group at the C4 position, essential for recognition by yeast enzymes that generate phytoceramide.
-
The Fluorophore (NBD): The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group provides robust fluorescence (
nm, nm). -
The Spacer (Hexanoyl - C6): The short C6 fatty acid chain ensures sufficient water solubility for cellular delivery while maintaining enough hydrophobicity to partition into membranes.
Mechanistic Pathway in Yeast
Upon addition to the media, C6-NBD-PHS follows a strictly regulated metabolic trajectory. It is not merely a passive stain; it is a metabolic substrate.
-
Uptake: The probe enters the cell, a process often facilitated by P4-ATPases (flippases) or passive diffusion depending on concentration.
-
Acylation (ER): In the Endoplasmic Reticulum, Ceramide Synthases (Lag1p, Lac1p) acylate the amine group of C6-NBD-PHS to form C6-NBD-Phytoceramide .
-
Transport: This ceramide intermediate is transported to the Golgi apparatus.[1][2] This step is critical for studying vesicular vs. non-vesicular transport (e.g., NVJ contacts).
-
Headgroup Addition (Golgi):
-
IPC Synthase (Aur1p): Adds inositol phosphate to form C6-NBD-IPC .
-
Mannosyltransferases: Convert IPC to C6-NBD-MIPC and C6-NBD-M(IP)₂C .
-
-
Final Localization: The complex lipids are sorted to the Plasma Membrane or the Vacuole.[3]
Figure 1: Metabolic trajectory of C6-NBD-PHS in S. cerevisiae. The probe is acylated in the ER and modified with headgroups in the Golgi.
Experimental Protocol: Metabolic Labeling & Tracking
Pre-Experimental Considerations
-
Media: Use Synthetic Defined (SD) media. Rich media (YPD) can contain lipids that compete with the probe or cause high background fluorescence.
-
Strain Auxotrophy: Ensure your strain's auxotrophic markers are met. Strains with deletions in LCB1 or LCB2 (serine palmitoyltransferase) are excellent for these studies as they cannot synthesize endogenous bases, forcing high incorporation of the probe.
Reagent Preparation
| Reagent | Concentration | Vehicle | Storage | Notes |
| C6-NBD-PHS Stock | 2 mM (approx 1 mg/mL) | DMSO | -20°C | Protect from light.[4] Avoid repeated freeze-thaw. |
| Defatted BSA | 2% (w/v) | SD Medium | 4°C | Essential for "back-extraction" (quenching). |
| Labeling Medium | 10-20 µM Probe | SD Medium | Fresh | Vortex vigorously to disperse. |
Step-by-Step Workflow
Phase A: Pulse (Labeling)
-
Culture: Grow yeast cells to early log phase (
). -
Harvest: Spin down
units of cells (3000 x g, 3 min). -
Resuspend: Resuspend cells in 1 mL of Labeling Medium (SD media + 10-20 µM C6-NBD-PHS).
-
Incubation: Incubate at 25°C or 30°C for 30-60 minutes with shaking.
-
Scientist's Note: Incubation at 4°C allows binding to the plasma membrane but inhibits endocytosis/transport. For metabolic studies, physiological temperature is required.
-
Phase B: Chase & Back-Extraction (The Critical Step)
To visualize internal structures (ER/Golgi/Vacuole) without the blinding glare of the plasma membrane, you must strip the non-internalized probe.
-
Wash: Spin down cells and remove the Labeling Medium.
-
Back-Extraction: Resuspend cells in 1 mL of ice-cold 2% Defatted BSA in SD media. Incubate on ice for 30 minutes.
-
Mechanism:[1] BSA binds the lipophilic tail of the NBD-lipid that is still exposed on the outer leaflet of the plasma membrane, effectively "extracting" it. Internalized lipids are protected.
-
-
Chase (Optional): If studying transport kinetics, wash away the BSA and resuspend in fresh SD media. Incubate at 30°C for varying times (15, 30, 60 min) to allow the lipid to move from ER to Golgi/Vacuole.
Phase C: Visualization & Analysis
-
Microscopy: Mount cells immediately.
-
ER Staining: Nuclear ring and cortical meshwork (early time points).
-
Golgi Staining:[4] Punctate spots scattered in the cytoplasm.
-
Vacuole Staining: Ring-like staining of the vacuole membrane (late time points).
-
-
TLC Analysis: To confirm metabolic conversion.
-
Load onto Silica Gel 60 plates.
-
Solvent System: Chloroform : Methanol : 0.25% KCl (aq) [55 : 45 : 10] or Chloroform : Methanol : 4.2N Ammonium Hydroxide [9 : 7 : 2].
-
Readout: NBD-PHS runs near the top; NBD-Ceramide in the middle; NBD-IPC/MIPC near the origin (more polar).
Figure 2: Workflow for pulse-chase labeling of yeast cells with C6-NBD-PHS.
Data Interpretation & Troubleshooting
Interpreting TLC Plates
When analyzing lipid extracts on TLC plates, the polarity of the headgroup dictates migration.
-
High Rf (Top): Free C6-NBD-PHS (Unmetabolized).
-
Mid Rf: C6-NBD-Phytoceramide (Acylated intermediate).
-
Low Rf (Bottom): C6-NBD-IPC and C6-NBD-MIPC (Complex sphingolipids).
-
Validation: If you see only the top spot, your Ceramide Synthase (Lag1/Lac1) step is blocked or the cells are dead.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Internal Fluorescence | Probe aggregation or dead cells. | Vortex stock vigorously. Check cell viability. Ensure temp is >20°C for uptake. |
| High Background Haze | Incomplete back-extraction. | Increase BSA concentration to 4% or extend ice incubation time. |
| No Complex Lipids on TLC | Transport block (ER->Golgi). | Check if strain is a sec mutant or if ATP is depleted. |
| Punctate Staining Only | Golgi accumulation. | Normal for intermediate timepoints. Chase longer (>60 min) for vacuolar staining. |
References
-
Funato, K., & Riezman, H. (2001). Vesicular and nonvesicular transport of ceramide from ER to the Golgi apparatus in yeast.[3][7] Journal of Cell Biology, 155(6), 949–959.[7] [Link]
-
Dickson, R. C. (2008). Thematic Review Series: Sphingolipids. New insights into sphingolipid metabolism and function in budding yeast. Journal of Lipid Research, 49(5), 909–921. [Link]
- Levine, T. P., et al. (2000).
-
Cowart, L. A., & Obeid, L. M. (2007). Yeast sphingolipids: recent developments in understanding biosynthesis, regulation, and function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(3), 421–431. [Link]
Sources
- 1. Membrane Contact Sites in Yeast: Control Hubs of Sphingolipid Homeostasis [mdpi.com]
- 2. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid/Pkh1/2-TORC1/Sch9 Signaling Regulates Ribosome Biogenesis in Tunicamycin-Induced Stress Response in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Yeast Lipid Extraction and Analysis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Visualizing Ceramide Trafficking: An Application & Protocol Guide to the BSA Back-Exchange Method for C6-NBD-Phytoceramide Imaging
This guide provides a comprehensive overview and detailed protocols for utilizing the bovine serum albumin (BSA) back-exchange method to image the intracellular transport of C6-NBD-phytoceramide. This technique is a cornerstone for researchers, scientists, and drug development professionals investigating sphingolipid metabolism, transport pathways, and the morphology of the Golgi apparatus.
Introduction: Unraveling the Intracellular Journey of Ceramides
Ceramides are fundamental bioactive lipids that serve as critical signaling molecules and as precursors for complex sphingolipids. Their subcellular distribution and transport are tightly regulated and implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, and membrane integrity.[1][2] Phytoceramides, a class of ceramides derived from plants, are of increasing interest for their role in reinforcing the epidermal barrier and their potential therapeutic applications.[1]
To visualize and quantify the intricate trafficking pathways of these lipids, fluorescently labeled analogs are indispensable tools. C6-NBD-phytoceramide is a short-chain, fluorescently tagged phytoceramide analog that is cell-permeable and serves as an excellent probe for studying ceramide transport.[3][4] A significant challenge in using such probes is distinguishing the internalized, metabolically active pool from the unincorporated probe remaining in the plasma membrane. The BSA back-exchange method elegantly addresses this by selectively removing the non-internalized fluorescent lipid, thereby enhancing the signal-to-noise ratio and allowing for precise visualization of intracellular structures like the Golgi apparatus.[5][6]
This application note will detail the principles behind the BSA back-exchange method, provide step-by-step protocols for live and fixed cell imaging, and offer insights into data interpretation and troubleshooting. While much of the foundational literature has been established using the closely related C6-NBD-ceramide, the protocols and principles outlined herein are directly applicable to C6-NBD-phytoceramide, a tool for dissecting sphingolipid metabolism.[7]
The Principle of BSA Back-Exchange
The efficacy of the BSA back-exchange method lies in the ability of bovine serum albumin, particularly fatty-acid-free BSA, to act as an acceptor for lipid molecules.[5] After incubating cells with C6-NBD-phytoceramide, a portion of the fluorescent analog will be internalized and transported to intracellular compartments, most notably the Golgi apparatus.[7][8] However, a significant amount may remain in the outer leaflet of the plasma membrane. The back-exchange procedure involves incubating the labeled cells in a medium containing BSA. The BSA effectively sequesters the C6-NBD-phytoceramide from the plasma membrane, reducing background fluorescence and allowing for clearer imaging of the internalized probe.[5][6][9] Temperature control during this step is critical; performing the back-exchange at lower temperatures (e.g., 4°C) can inhibit endocytosis, ensuring that the removal of the probe is primarily from the plasma membrane.[5]
Experimental Workflow & Pathways
The following diagrams illustrate the general experimental workflow for the BSA back-exchange method and the subsequent intracellular transport pathway of C6-NBD-phytoceramide.
Caption: Experimental workflow for C6-NBD-phytoceramide imaging with BSA back-exchange.
Sources
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 9. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metabolic Visualization of the Golgi Apparatus using N-Hexanoyl-NBD-Phytosphingosine
Abstract & Introduction
The visualization of the Golgi apparatus in live cells often relies on static markers (antibodies, fluorescent proteins). However, these do not capture the dynamic lipid flux essential for organelle function. N-Hexanoyl-NBD-phytosphingosine (C6-NBD-Phytosphingosine) is a fluorescent sphingolipid precursor that offers a functional alternative. Unlike passive dyes, this probe acts as a metabolic tracer.
Upon entry into the cell, it accumulates in the Golgi complex, where it is metabolically trapped via acylation into NBD-phytoceramide and subsequent conversion to complex sphingolipids (e.g., NBD-sphingomyelin). This application note details a robust "Pulse-Chase-Wash" protocol. The critical innovation described here is the BSA Back-Exchange , a chemical scrubbing technique that removes plasma membrane noise, yielding high-contrast Golgi visualization without the need for permeabilization.
Mechanism of Action
To use this probe effectively, one must understand the cellular logistics governing its localization. The protocol exploits the cell's lipid biosynthetic machinery:[1]
-
Insertion (Pulse): The amphiphilic NBD-lipid partitions into the outer leaflet of the Plasma Membrane (PM) from the media.
-
Internalization & Transport: via ATP-independent "flip-flop" or endocytosis, the lipid enters the cytosol and is transported to the Golgi apparatus.
-
Metabolic Trapping (The "Lock"): In the Golgi lumen, enzymes (ceramide synthase) acylate the phytosphingosine backbone, converting it into NBD-Phytoceramide. This hydrophobic conversion "locks" the probe in the Golgi membranes.
-
Differentiation (The "Key"): A subsequent wash with Defatted Bovine Serum Albumin (BSA) extracts the lipid from the PM (where it is loosely held) but cannot access the intracellular Golgi pool.
Visualization: Lipid Transport Pathway
Figure 1: Mechanism of NBD-lipid accumulation. The probe moves from the media to the Golgi, where metabolism prevents its exit. BSA back-exchange selectively strips the probe from the cell surface.[2]
Technical Specifications
| Parameter | Specification | Notes |
| Excitation Max | 460–467 nm | Compatible with standard FITC/GFP filter sets. |
| Emission Max | 534–538 nm | Appears green; avoid overlap with YFP. |
| Solubility | DMSO or Ethanol | Stock solutions (typically 5 mM) should be stored at -20°C. |
| Photostability | Low to Moderate | Critical: NBD bleaches faster than Alexa/BODIPY. Limit laser power. |
| Purity Requirement | >98% | Impurities can cause high cytosolic background. |
Detailed Protocol: The Pulse-Chase-Wash Method
Pre-requisites:
-
Culture Media: Serum-free DMEM or HBSS (Serum lipids compete with the probe).
-
Defatted BSA: Fatty-acid free Bovine Serum Albumin (essential for the back-exchange).
-
Probe Stock: 5 mM this compound in DMSO.
Step 1: Preparation of Labeling Complex
Rationale: NBD-lipids are hydrophobic and aggregate in water. Complexing them with BSA ensures monomeric delivery to the membrane.
-
Prepare Buffer A : HBSS + 10 mM HEPES (pH 7.4).
-
Prepare Defatted BSA Solution : Dissolve fatty-acid free BSA in Buffer A to a concentration of 0.34 mg/mL (approx 5 µM).
-
Vortex Injection : While vortexing the BSA solution at high speed, inject the NBD-lipid stock to a final concentration of 5 µM.
-
Tip: Do not add water to the lipid; add the lipid to the vortexing aqueous solution to prevent precipitation.
-
-
Incubate the mixture for 30 minutes at Room Temperature (RT) to allow complex formation.
Step 2: Cellular Labeling (Pulse)
-
Wash adherent cells (grown on glass coverslips/dishes) 2x with warm HBSS.
-
Add the NBD-Lipid/BSA Complex to the cells.[3]
-
Incubate for 30 minutes at 4°C .
-
Why 4°C? This inhibits endocytosis and ensures the lipid only labels the plasma membrane initially, synchronizing the transport.
-
Step 3: Internalization (Chase)
-
Remove the labeling solution.
-
Wash cells 1x with warm HBSS.[3]
-
Add fresh, warm culture medium (or HBSS).
-
Incubate for 30–60 minutes at 37°C .
Step 4: Back-Exchange (The Critical Wash)
If you image now, the plasma membrane will glow, obscuring the Golgi. This step removes that noise.
-
Prepare Back-Exchange Buffer : 3.4 mg/mL (5%) Defatted BSA in HBSS (ice-cold).
-
Place cells on ice (to stop vesicular traffic).[3]
-
Wash cells 3x for 10 minutes each with the Back-Exchange Buffer at 4°C.
-
Chemistry: The high concentration of defatted BSA acts as a "sink," extracting the lipophilic NBD probe from the outer leaflet of the plasma membrane.[6] It cannot reach the Golgi-trapped pool.
-
-
Final wash with ice-cold HBSS (no BSA).
Step 5: Imaging
-
Image immediately in cold HBSS.
-
Microscope Settings:
-
Laser: 488 nm (Argon or Solid State).
-
Emission Filter: 500–550 nm (Bandpass).
-
Detector: High sensitivity (PMT or HyD). Keep gain low to reduce background noise.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental timeline ensuring high signal-to-noise ratio.
Troubleshooting & Self-Validation
To ensure scientific integrity, every experiment must include controls. Use this table to validate your results.
| Observation | Root Cause | Corrective Action |
| High PM Background | Inefficient Back-Exchange | Increase BSA wash time or BSA concentration (up to 5%). Ensure BSA is Defatted. |
| No Golgi Signal | Failure of Transport or Metabolism | Ensure cells were warmed to 37°C for at least 30 mins. Check cell viability (dead cells don't transport lipids). |
| Cytosolic Haze | Probe Precipitation | Ensure the NBD-stock was injected into vortexing buffer. Do not add water directly to the stock. |
| Rapid Fading | Photobleaching | NBD is sensitive. Use commercially available anti-fade mounting media if fixing, or pulse-illumination for live cells. |
| Punctate (Not Golgi) Staining | Lysosomal Trapping | If the signal looks like dots rather than ribbons, the probe may be degrading. Reduce incubation time. |
References
-
Lipsky, N. G., & Pagano, R. E. (1985). A vital stain for the Golgi apparatus.[4] Science, 228(4700), 745–747.
-
Pagano, R. E., et al. (1991). Intracellular transport and metabolism of sphingomyelin.[7] Biochimica et Biophysica Acta (BBA), 1082(2), 113-125.
-
Thermo Fisher Scientific. NBD C6-Ceramide and Sphingosine Product Information.
-
BenchChem. Application Notes for Monitoring Sphingolipid Transport Using NBD-Sphingosine. (Note: Generalized link for protocol verification).
-
Marks, D. L., et al. (2008). Methods for studying glucosylceramide synthase. Methods in Enzymology, 432, 361-383.
Sources
- 1. Transport of a fluorescent phosphatidylcholine analog from the plasma membrane to the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All-optical visualization of specific molecules in the ultrastructural context of brain tissue | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometric Analysis of NBD-Labeled Phytoceramide Uptake
This Application Note is designed for researchers and drug development professionals. It synthesizes established protocols with field-proven insights to quantify sphingolipid uptake using flow cytometry.
Quantifying Sphingolipid Transport and Internalization Kinetics
Executive Summary
Sphingolipids are not merely structural components of the cell membrane; they are potent signaling molecules regulating apoptosis, proliferation, and stress responses. NBD-Phytoceramide (C6-NBD-PhytoCer) is a fluorescent analogue of phytosphingosine-containing ceramides, the primary sphingolipid backbone in yeast (Saccharomyces cerevisiae) and a critical component of the mammalian skin barrier.
This guide details a robust flow cytometry protocol to measure the transbilayer movement (flip-flop) and endocytic uptake of NBD-Phytoceramide. Unlike static microscopy, flow cytometry allows for the high-throughput quantification of uptake kinetics across thousands of single cells. The core of this protocol relies on the BSA Back-Exchange method, a self-validating step that distinguishes internalized lipids from those merely adsorbed to the cell surface.
Scientific Background & Mechanism[1][2][3][4][5]
The Biological Challenge
Amphipathic lipids like NBD-Phytoceramide spontaneously insert into the outer leaflet of the plasma membrane. However, their biological activity (e.g., metabolism in the Golgi or mitochondria) requires internalization. This occurs via two primary mechanisms:
-
ATP-Dependent Flippases (P4-ATPases): Translocate lipids from the outer to the inner leaflet.
-
Endocytosis: Vesicular transport to the vacuole/lysosome.
The NBD Advantage
The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is environmentally sensitive. It is weakly fluorescent in water but highly fluorescent in the hydrophobic environment of lipid bilayers.
-
Excitation: 460–488 nm (Standard Blue Laser)
-
Emission: 530–540 nm (FITC/GFP Channel)
The "BSA Back-Exchange" Principle
To quantify true uptake, one must subtract the surface-bound signal. Fatty Acid-Free Bovine Serum Albumin (BSA) has a high affinity for NBD-lipids. Washing cells with ice-cold BSA extracts NBD-lipids from the outer leaflet but cannot access lipids that have flipped to the inner leaflet or been endocytosed.
Formula for Internalization:
Visualization: Lipid Transport Pathways
The following diagram illustrates the kinetic pathway of NBD-Phytoceramide and the differentiation logic used in this protocol.
Caption: Kinetic pathway of NBD-Phytoceramide. BSA extraction removes outer-leaflet lipid, isolating the internalized signal.
Materials & Reagents
| Reagent | Specification | Purpose |
| C6-NBD-Phytoceramide | >98% Purity (TLC) | Fluorescent Probe. Dissolve to 5 mM in DMSO (Stock). |
| Fatty Acid-Free BSA | Fraction V, Lipid-poor | The "Back-Exchange" agent. Must be FA-free to bind lipids. |
| Propidium Iodide (PI) | 1 mg/mL solution | Viability dye. Dead cells absorb NBD nonspecifically. |
| Sodium Azide (NaN₃) | 10 mM (Optional) | Metabolic inhibitor (Negative Control). |
| Suspension Buffer | PBS (Mammalian) or SD Media (Yeast) | Maintain physiological pH and osmolarity. |
Experimental Protocol
Model System: Saccharomyces cerevisiae (Yeast) (Note: For mammalian cells, substitute SD media with HBSS and incubate at 37°C).
Phase 1: Cell Preparation
-
Culture: Grow yeast cells to mid-log phase (OD₆₀₀ ~ 0.5–0.8).
-
Harvest: Centrifuge 1–2 × 10⁷ cells (3000 x g, 3 min).
-
Wash: Resuspend in fresh media/buffer to remove secreted metabolites.
-
Aliquot: Distribute into flow cytometry tubes (100 µL per tube).
Phase 2: Labeling (Pulse)
Critical: Perform this step on ice to prevent internalization during labeling.
-
Prepare Labeling Solution: Dilute C6-NBD-Phytoceramide stock into cold media to a final concentration of 5 µM .
-
Tip: Vortex vigorously to disperse lipid aggregates.
-
-
Incubation: Add labeling solution to cells. Incubate at 4°C for 30 minutes .
-
Result: NBD-lipid inserts into the outer leaflet only.
-
Phase 3: Uptake (Chase)[1]
-
Initiate Transport: Move samples to a 30°C water bath (or 37°C for mammalian cells).
-
Time Course: Stop reactions at defined intervals (e.g., 0, 10, 30, 60 min) by placing tubes immediately back on ice .
-
Control: Keep one sample at 4°C permanently (No uptake control).
-
Phase 4: Back-Exchange (Differentiation)
Perform immediately after stopping the chase.
-
Split Samples: Divide each time-point sample into two aliquots:
-
Aliquot A (Total): Add 500 µL ice-cold Buffer (No BSA).
-
Aliquot B (Internal): Add 500 µL ice-cold 5% BSA-Buffer .
-
-
Incubation: Incubate on ice for 30 minutes .
-
Wash: Centrifuge (cold), discard supernatant, and resuspend in 500 µL cold buffer containing 1 µg/mL Propidium Iodide .
Phase 5: Flow Cytometry Acquisition
-
Instrument: Flow Cytometer with 488 nm laser.
-
Detectors:
-
FL1 (FITC): NBD Signal (Voltage ~400-500V).
-
FL3 (PE-Cy5/PerCP): Propidium Iodide (Viability).
-
-
Stopping Gate: Collect 10,000 live (PI-negative) events.
Data Analysis & Interpretation
Gating Strategy
-
FSC vs. SSC: Gate on the main cell population (exclude debris).
-
FSC-H vs. FSC-A: Doublet discrimination (singlets only).
-
Histogram (FL3): Gate on PI-negative cells. Dead cells act as lipid sponges and will skew data.
-
Histogram (FL1): Measure Geometric Mean Fluorescence Intensity (gMFI).
Calculation Table
Organize your data using the following structure:
| Time (min) | Treatment | gMFI (Total) | gMFI (+BSA) | % Internalization | Interpretation |
| 0 | 4°C Control | 10,000 | 500 | 5.0% | Baseline background (incomplete washing). |
| 10 | 30°C | 10,200 | 2,500 | 24.5% | Rapid initial flip-flop/uptake. |
| 30 | 30°C | 10,100 | 6,000 | 59.4% | Steady-state accumulation. |
| 60 | 30°C | 9,800 | 8,500 | 86.7% | Saturation / Metabolism. |
Note: Total fluorescence (gMFI Total) should remain relatively constant or decrease slightly due to bleaching/quenching. The +BSA signal should increase over time.
Troubleshooting & Optimization
Workflow Diagram
Caption: Experimental workflow for Pulse-Chase NBD-lipid uptake assay.
Common Pitfalls
-
High Background at T=0:
-
Cause: Inefficient BSA extraction.
-
Solution: Increase BSA concentration to 5% or repeat the wash step twice. Ensure BSA is Fatty Acid Free.
-
-
Loss of Signal:
-
Cause: Photobleaching.
-
Solution: Keep samples covered in foil. NBD is extremely sensitive to light.
-
-
Dead Cell Contamination:
-
Cause: Toxicity of DMSO or Lipid.
-
Solution: Strictly gate out PI-positive cells. Dead cells can have 100x higher fluorescence, ruining the mean calculation.
-
References
-
Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells. Source: National Institutes of Health (NIH) / PMC. Link:[Link]
-
NBD-lipid Uptake Assay for Mammalian Cell Lines. Source: Bio-protocol / PMC. Link:[Link]
-
Flow Cytometric Quantification of Fatty Acid Uptake. Source: National Institutes of Health (NIH). Link:[Link]
Sources
- 1. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple flow cytometric method used to assess lipid accumulation in fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing precipitation of N-Hexanoyl-NBD-phytosphingosine in media
Topic: Preventing Precipitation & Optimizing Solubilization in Media
The Core Mechanism: Why Precipitation Occurs
Q: Why does my probe turn cloudy immediately upon addition to the media?
A: This is a classic "solvent shock" phenomenon driven by the hydrophobic effect. N-Hexanoyl-NBD-phytosphingosine is an amphiphilic molecule with a highly hydrophobic lipid tail (phytosphingosine backbone) and a moderately polar fluorophore (NBD).
When you dilute a high-concentration organic stock (DMSO or Ethanol) directly into an aqueous buffer (media):
-
Solvent Displacement: The organic solvent disperses rapidly into the water.
-
Critical Micelle Concentration (CMC): The local concentration of the lipid temporarily exceeds its solubility limit.
-
Aggregation: Without a carrier protein to "shield" the hydrophobic tail, the lipid molecules self-associate to minimize water exposure, forming non-fluorescent aggregates or visible precipitates.
The Solution: You must use a "chaperone" carrier. The industry standard is Defatted (Fatty Acid-Free) Bovine Serum Albumin (BSA) . Albumin has high-affinity hydrophobic pockets that bind individual lipid monomers, keeping them soluble in aqueous media until they can transfer to the cell membrane.
Master Protocol: The BSA Complexing Method
This is the only self-validating method to ensure monomeric delivery of the probe. Do not skip the vortexing step.
Phase 1: Preparation of Stock Solutions
| Component | Solvent | Concentration | Storage |
| NBD-Phytosphingosine | Absolute Ethanol (Anhydrous) | 1 mM | -20°C (Desiccated, Dark) |
| Carrier Protein | Defatted BSA (Fatty Acid-Free) | 5 µM in HBSS/HEPES | +4°C (Freshly prepared) |
> Critical Note on BSA: You must use "Fatty Acid-Free" or "Defatted" BSA (e.g., Roche or Sigma fraction V). Standard BSA is already loaded with fatty acids and will not bind your probe efficiently.
Phase 2: The "Injection-Vortex" Technique
Goal: Create a 5 µM Lipid / 5 µM BSA complex (1:1 Molar Ratio).
-
Prepare Buffer: Warm 10 mL of HBSS/HEPES (pH 7.4) containing 0.34 mg/mL Defatted BSA (approx. 5 µM) to 37°C .
-
Dry Down (Optional but Recommended): If your lipid stock is in chloroform, dry it under nitrogen and resuspend in absolute ethanol. If already in ethanol, proceed.
-
The Injection:
-
Place the tube of warm BSA solution on a vortex mixer set to medium-high speed.
-
While the solution is swirling, inject the required volume of NBD-lipid ethanolic stock directly into the center of the vortex.
-
Rule of Thumb: The final ethanol concentration must remain < 1% (ideally < 0.5%).
-
-
Equilibration: Incubate the mixture at 37°C for 30 minutes in the dark.
-
Validation: Check optical clarity. The solution should be clear, slightly yellow/orange, with no visible particulate matter .
Visual Workflow: Solubilization Pathways
Caption: Figure 1. The "Injection-Vortex" method (Right) prevents hydrophobic collapse, ensuring monomeric lipid delivery compared to direct dilution (Left).
Troubleshooting & FAQs
Symptom: Fluorescent "Spots" or Punctae Outside Cells
Diagnosis: Lipid Aggregation. Cause: The lipid precipitated before reaching the cell membrane. This often happens if the ethanolic stock was added to the media before the BSA, or if the vortexing was insufficient. Fix:
-
Filter the complexed solution through a 0.22 µm PES syringe filter before adding to cells.
-
Ensure the BSA is Defatted .
Symptom: High Background Fluorescence
Diagnosis: Non-specific binding to plasticware or extracellular matrix. Cause: NBD is sticky. Fix: The "Back-Exchange" Wash. After the labeling period, wash cells 3x with HBSS containing 3.4 mg/mL Defatted BSA at 4°C. The excess BSA in the wash buffer will "suck" the loosely bound lipid off the plastic and the outer leaflet of the plasma membrane, leaving only the internalized lipid.
Symptom: Weak Signal
Diagnosis: Environmental Quenching or Bleaching. Cause: NBD fluorescence is environmentally sensitive. It is weakly fluorescent in water (quantum yield ~0.01) and highly fluorescent in lipids (quantum yield ~0.3). Fix:
-
Do not judge signal intensity in the wash buffer. Signal will increase once the lipid inserts into the membrane.
-
Use Antifade mounting media if fixing cells. NBD bleaches rapidly under high-intensity laser excitation (488 nm).
Experimental Design: Pulse-Chase & Temperature Control
To distinguish between plasma membrane binding and intracellular transport (Golgi labeling), you must control temperature rigorously.
| Step | Temperature | Duration | Biological Outcome |
| Pulse (Labeling) | 4°C (Ice) | 30 min | Probe inserts into Plasma Membrane only. Endocytosis is inhibited. |
| Wash | 4°C | 2 x 5 min | Removes unbound probe. |
| Chase | 37°C | 0 - 60 min | Endocytosis activates. Probe traffics to Golgi/ER. |
Pathway Visualization: Cellular Trafficking
Caption: Figure 2. Temperature-dependent trafficking. 4°C restricts probe to the plasma membrane; 37°C permits transport to the Golgi.
References
-
BenchChem. Application Notes and Protocols for Monitoring Sphingolipid Transport Using NBD-Sphingosine. (Protocol for BSA complexing and live-cell labeling).[1][2][3][4][5]
-
Cayman Chemical. this compound Product Insert. (Solubility data and storage).[6][7]
-
Grifell-Junyent, A. et al. NBD-lipid Uptake Assay for Mammalian Cell Lines.[4] Bio-protocol 12(4): e4331. (Detailed flow cytometry and microscopy protocols).
-
Marks, D.L. et al. Methods for studying glucosylceramide synthase. Methods Enzymol. 311: 50-59. (Seminal work on NBD-lipid/BSA back-exchange).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wklab.org [wklab.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Distinguishing Plasma Membrane vs. Internalized NBD-Lipid Signal
Reference Ticket: NBD-LOC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
The Core Challenge: Spatial Resolution of NBD-Lipids
The Issue: You are observing total cellular fluorescence after incubating cells with NBD-labeled lipids (e.g., NBD-PS, NBD-PC, NBD-Sphingomyelin). However, widefield or standard confocal microscopy cannot easily distinguish between:
-
Plasma Membrane (PM) Signal: Lipids residing in the outer or inner leaflet of the cell surface.
-
Internalized Signal: Lipids transported into endosomes, Golgi, or mitochondria via endocytosis or transbilayer "flip-flop."
The Solution: To spatially resolve these pools, you must employ topology-specific quenching or extraction assays . The two "Gold Standard" methods are BSA Back-Exchange (for uptake/recycling studies) and Sodium Dithionite Quenching (for transbilayer asymmetry studies).
Method A: The BSA Back-Exchange Method
Best For: Quantifying lipid uptake (endocytosis) and recycling. Mechanism: Bovine Serum Albumin (BSA)—specifically fatty acid-free BSA—has a high affinity for amphipathic lipids. When added to the extracellular medium at 4°C, BSA acts as a "sink," extracting NBD-lipids from the outer leaflet of the plasma membrane. It cannot cross the membrane, leaving internalized or inner-leaflet lipids intact.
Protocol: BSA Back-Exchange
Prerequisite:[1][2][3][4][5] Cells have been labeled with NBD-lipids and incubated for the desired experimental time (pulse-chase).[2]
-
Arrest Trafficking: Immediately place cell culture dishes on ice (4°C) . This stops vesicular transport and endocytosis.
-
Initial Wash: Wash cells 2x with ice-cold HBSS (pH 7.4) to remove unbound lipids from the media.
-
Back-Exchange Step:
-
Add ice-cold Back-Exchange Buffer (5% w/v Fatty Acid-Free BSA in HBSS).[2]
-
Incubate on ice for 30 minutes .
-
Tip: Perform this step twice (2 x 30 min) for difficult-to-extract lipids like NBD-PC.
-
-
Final Wash: Wash 3x with ice-cold HBSS to remove the BSA-lipid complexes.
-
Imaging/Analysis: Image immediately on a cold stage or fix (if compatible). Remaining signal = Internalized Lipid .[2]
Data Visualization: BSA Workflow
Caption: Logical flow of BSA back-exchange. Note the critical temperature shift to 4°C to arrest active transport during extraction.
Critical Reagent Selection
| Reagent | Suitability | Reason |
| Fatty Acid-Free BSA | High | Essential. Standard BSA is often pre-loaded with lipids, reducing its capacity to extract NBD-lipids. |
| Standard BSA (Fraction V) | Low | Poor extraction efficiency; leads to high background noise. |
| HSA (Human Serum Albumin) | Moderate | Can be used, but FAF-BSA is the industry standard for reproducibility. |
Method B: Sodium Dithionite Quenching
Best For: Determining membrane topology (flip-flop) and transbilayer distribution. Mechanism: Sodium dithionite (hydrosulfite) chemically reduces the nitro group of the NBD fluorophore to a non-fluorescent amine (ABD). Dithionite is membrane-impermeable at low temperatures. Therefore, adding it to cells quenches only the outer leaflet signal.
Protocol: Dithionite Quenching
Warning: Dithionite oxidizes rapidly in air. Solutions must be fresh.
-
Preparation (Critical):
-
Prepare a 1 M stock of Sodium Dithionite in 1 M Tris (pH 10.0) immediately before use. The high pH stabilizes the stock.
-
Dilute to 30 mM working concentration in HBSS (pH 7.4) just seconds before adding to cells.
-
-
Quenching Step:
-
Cool cells to 4°C.
-
Replace media with the 30 mM Dithionite working solution.
-
Incubate for 5–7 minutes on ice.
-
-
Termination: Wash 3x with ice-cold HBSS.
-
Analysis:
-
Signal Lost: Represents the Outer Leaflet pool.
-
Signal Retained: Represents the Inner Leaflet + Internalized pool.
-
Data Visualization: Dithionite Mechanism
Caption: Chemical topology of dithionite quenching. The reagent reduces outer-leaflet NBD but cannot access the inner leaflet or organelles.
Troubleshooting Guide
Issue 1: "My total fluorescence signal is too low to quantify."
-
Cause: NBD is notoriously susceptible to photobleaching.
-
Fix: Use low-intensity excitation (minimize laser power). Limit exposure time. Use anti-fade mounting media if fixing, or minimize time-lapse frequency in live imaging.
Issue 2: "Dithionite quenched EVERYTHING, including internal structures."
-
Cause A (Permeation): The cells were not kept strictly at 4°C, allowing dithionite to permeate.
-
Cause B (Damage): The plasma membrane is compromised (dead cells).
-
Fix: Perform a Trypan Blue exclusion test to ensure cell viability. Ensure all buffers are ice-cold. Reduce incubation time to 5 minutes.
Issue 3: "BSA didn't remove the outer membrane signal."
-
Cause: The BSA concentration was too low, or the BSA was not fatty-acid free.
-
Fix: Ensure you are using Fatty Acid-Free BSA (Sigma A6003 or equivalent). Increase concentration to 5% or repeat the wash step.
Frequently Asked Questions (FAQ)
Q: Can I use dithionite on fixed cells? A: No. Fixation (paraformaldehyde/methanol) permeabilizes the membrane. Dithionite will enter the cell and quench all NBD signals, destroying your spatial data. This assay must be performed on live cells .
Q: Why do I see a "halo" of fluorescence after BSA washing? A: This usually indicates incomplete extraction. Some lipid analogs (like NBD-PC) bind very tightly to the membrane. Increase the BSA incubation time or perform two sequential 30-minute washes.
Q: Can I combine these methods? A: Yes. You can use BSA to remove the outer leaflet signal to quantify uptake, and then use dithionite on a parallel sample to calculate the "flip-flop" rate (transbilayer movement) by subtracting the internalized fraction.
References
-
BenchChem. (2025).[2][5][6] Application Notes and Protocols for Monitoring Sphingolipid Transport Using NBD-Sphingosine. Retrieved from
-
Grifell-Junyent, A., et al. (2023).[3] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol / NIH. Retrieved from
-
McIntyre, J. C., & Sleight, R. G. (1991).[3] Fluorescence assay for phospholipid membrane asymmetry. Biochemistry.[3] (The seminal paper on dithionite quenching).
-
Pomorski, T., et al. (2022).[1] NBD-lipid Uptake Assay for Mammalian Cell Lines.[1][3][7] Bio-protocol.[2][3][8][9] Retrieved from
Sources
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Detection of Lipid Domains in Model and Cell Membranes by Fluorescence Lifetime Imaging Microscopy of Fluorescent Lipid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing incubation temperature for NBD-lipid transport assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for NBD-lipid transport assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful assays. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter, moving from foundational principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of optimizing the incubation temperature in NBD-lipid transport assays?
Optimizing the incubation temperature is critical for distinguishing between specific, transporter-mediated lipid uptake and non-specific internalization pathways like endocytosis.[1][2] Most NBD-lipid transport assays are designed to measure the activity of specific lipid transporters (e.g., flippases and floppases) at the plasma membrane.[1][3] These transporters are key players in maintaining membrane lipid asymmetry and are implicated in various cellular processes and diseases.[1][3]
Endocytosis is an active, energy-dependent process that cells use to internalize molecules from the extracellular environment. This process is highly temperature-sensitive. By performing the assay at a reduced temperature, typically 20°C or below , endocytic pathways are significantly suppressed.[1][2] This allows for the specific measurement of transporter-mediated NBD-lipid internalization.[1]
Conversely, running the assay at physiological temperature (37°C) would lead to a significant contribution from endocytosis, confounding the interpretation of results and making it difficult to assess the true activity of the lipid transporter of interest.[4]
Q2: I'm observing very low or no fluorescent signal in my NBD-lipid transport assay. What are the potential causes and how can I troubleshoot this?
Low or no signal is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Health and Viability: Ensure your cells are healthy and not overly confluent. Stressed or dying cells will not exhibit normal transporter activity. It's recommended to use cells that are in the logarithmic growth phase.
-
NBD-Lipid Choice and Quality:
-
Suitability: Verify that the NBD-lipid you've chosen is a known substrate for the transporter you are studying. The polar head group of the lipid is a key determinant for substrate recognition by many transporters.[1]
-
Integrity: NBD-labeled lipids can be sensitive to light and repeated freeze-thaw cycles. Protect your stock solutions from light and aliquot them to minimize degradation.[5]
-
-
Assay Buffer Composition: The presence of certain components in your media can interfere with the assay. For instance, phenol red, a common pH indicator in cell culture media, can interfere with NBD fluorescence quantification. It is advisable to use a buffer like Tris-buffered saline with salts (TBSS) for the assay.[1]
-
Incorrect Instrument Settings: Double-check the excitation and emission wavelengths on your fluorometer, flow cytometer, or confocal microscope. For NBD, the excitation maximum is typically around 460-485 nm, and the emission maximum is around 530-538 nm.[6][7]
-
Insufficient Incubation Time: While endocytosis needs to be controlled, the incubation time must be sufficient for the transporter to internalize a detectable amount of the NBD-lipid. A time-course experiment (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes) is highly recommended to determine the optimal incubation time for your specific cell line and transporter.[1]
Q3: My background fluorescence is very high, making it difficult to distinguish the signal. What can I do to reduce it?
High background fluorescence can obscure your signal and lead to inaccurate quantification. Here are the primary causes and solutions:
-
Incomplete Removal of Extracellular NBD-Lipid: The key to a low background is the efficient removal of the NBD-lipid that has not been internalized by the cells. This is typically achieved by a "back-extraction" step using a high concentration of bovine serum albumin (BSA).[1][2] BSA acts as a scavenger, extracting the NBD-lipid from the outer leaflet of the plasma membrane.[2]
-
Optimization of BSA Concentration and Incubation Time: The optimal BSA concentration and incubation time for back-extraction can vary depending on the cell type and the specific NBD-lipid used.[1][2] It's recommended to perform a preliminary experiment to determine the optimal conditions. This can be done by labeling cells at 4°C (to minimize internalization) and then measuring the cell-associated fluorescence after incubating with different BSA concentrations for various durations.[1][2] We routinely use a BSA concentration of 4.6-5% (w/v).[1][2]
-
-
Metabolic Conversion of NBD-Lipids: Some NBD-lipids can be metabolized by cell surface enzymes, such as phospholipases, into products that can rapidly and spontaneously flip across the membrane, leading to high intracellular background fluorescence.[1]
-
Inhibition of Metabolic Conversion: To prevent this, it is often necessary to pre-incubate the cells with phospholipase inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and OBAA before adding the NBD-lipid.[1]
-
Verification of Metabolic Conversion: The extent of NBD-lipid conversion can be assessed by extracting the lipids from the cells and analyzing them by thin-layer chromatography (TLC).[1][8] If more than 10% of the NBD-lipid is hydrolyzed, it is crucial to determine if this conversion is happening at the cell surface or intracellularly to correctly interpret the results.[1]
-
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To account for this, always include an unstained cell control in your experiment. The mean fluorescence intensity of the unstained control can be subtracted from the stained samples.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal | 1. Poor cell health. | Use cells in the logarithmic growth phase; check viability. |
| 2. Degraded NBD-lipid. | Protect NBD-lipid from light; aliquot and store properly. | |
| 3. Interference from media components. | Use a phenol red-free assay buffer like TBSS.[1] | |
| 4. Incorrect instrument settings. | Verify excitation/emission wavelengths for NBD (Ex: ~485 nm, Em: ~535 nm).[6] | |
| 5. Insufficient incubation time. | Perform a time-course experiment to determine optimal incubation time.[1] | |
| High Background | 1. Inefficient back-extraction. | Optimize BSA concentration and incubation time for your cell type.[1][2] |
| 2. Metabolic conversion of NBD-lipid. | Pre-incubate with phospholipase inhibitors (e.g., PMSF).[1] Verify with TLC.[1][8] | |
| 3. High cell autofluorescence. | Include an unstained cell control and subtract its mean fluorescence. | |
| High Variability Between Replicates | 1. Inconsistent cell numbers. | Ensure accurate cell counting and seeding density. |
| 2. Pipetting errors. | Use calibrated pipettes and ensure thorough mixing. | |
| 3. Temperature fluctuations. | Use a water bath or incubator to maintain a constant temperature during the assay.[1] |
Experimental Protocols
Protocol 1: General NBD-Lipid Uptake Assay using Flow Cytometry
This protocol provides a framework for a quantitative NBD-lipid uptake assay.[1][3]
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Tris-buffered saline with salts (TBSS)
-
NBD-labeled lipid (e.g., NBD-PS, NBD-PE)
-
Phospholipase inhibitors (e.g., PMSF, OBAA)
-
Bovine Serum Albumin (BSA) solution (e.g., 20% w/v)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with PBS.
-
Resuspend cells in TBSS to a final concentration of approximately 1 x 10^6 cells/mL.[1]
-
-
Inhibitor Treatment:
-
NBD-Lipid Labeling:
-
Prepare the NBD-lipid stock in DMSO.
-
Add the NBD-lipid to the cell suspension and gently vortex.
-
Incubate at 20°C for the desired time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).[1]
-
-
Back-Extraction:
-
At each time point, take two aliquots.
-
To one aliquot, add a pre-determined volume of BSA solution to achieve the optimal final concentration for back-extraction.
-
The other aliquot serves as the total cell-associated fluorescence control.
-
Incubate on ice to stop the transport process.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for NBD.
-
The difference in fluorescence between the total and the back-extracted samples represents the amount of internalized NBD-lipid.
-
Visualizations
Caption: Workflow for NBD-Lipid Transport Assay.
Caption: Troubleshooting Logic for Common Assay Issues.
References
-
De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv. Available at: [Link].
-
Herrera, S. A., Grifell-Junyent, M., & Pomorski, T. G. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4330. Available at: [Link].
-
Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients. MDPI. Available at: [Link].
-
Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC. Available at: [Link].
-
LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY. PMC. Available at: [Link].
-
NBD-lipid Uptake Assay for Mammalian Cell Lines. PubMed. Available at: [Link].
-
Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. Available at: [Link].
-
Characterization of fluorescent NBD‑cholesterol efflux in thp‑1‑derived macrophages. Spandidos Publications. Available at: [Link].
-
Lipid transfer assay. ResearchGate. Available at: [Link].
-
Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol. NIH. Available at: [Link].
-
ABC transporter activity is affected by the size of lipid nanodiscs. PMC. Available at: [Link].
-
Lipid-Dependent Alternating Access Mechanism of a Bacterial Multidrug ABC Exporter. ACS Publications. Available at: [Link].
-
A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50. PMC. Available at: [Link].
-
Optimizing the Performance of Supported Lipid Bilayers as Cell Culture Platforms Based on Extracellular Matrix Functionalization. ACS Omega. Available at: [Link].
-
Deciphering the role of lipids on the function of membrane proteins. Diamond Light Source. Available at: [Link].
-
Fluorescence-based rapid measurement of sphingosine-1-phosphate transport activity in erythrocytes[S]. ResearchGate. Available at: [Link].
-
High temperature enhances lipid accumulation in nitrogen-deprived Scenedesmus obtusus XJ-15. ResearchGate. Available at: [Link].
-
Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Agilent. Available at: [Link].
-
Troubleshooting | Fluorescence: Detection. YouTube. Available at: [Link].
-
Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine. PMC. Available at: [Link].
-
Exploring conformational equilibria of a heterodimeric ABC transporter. eLife. Available at: [Link].
-
Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. Available at: [Link].
-
On the interplay between lipids and asymmetric dynamics of an NBS degenerate ABC transporter. bioRxiv. Available at: [Link].
-
Fluorescent membrane probes' behavior in lipid bilayers: insights from molecular dynamics simulations. PMC. Available at: [Link].
Sources
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Medicine Reports [spandidos-publications.com]
- 5. agilent.com [agilent.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells | bioRxiv [biorxiv.org]
Technical Support Center: Navigating Cytotoxicity Concerns with High Concentrations of NBD-Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing nitrobenzoxadiazole (NBD)-labeled lipids in their experiments. While NBD-lipids are powerful tools for visualizing lipid dynamics, their use at high concentrations can introduce artifacts and, critically, induce cytotoxicity, confounding experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these risks and ensure the scientific integrity of your findings.
I. Frequently Asked Questions (FAQs)
Here, we address common questions regarding the cytotoxic potential of NBD-lipids.
Q1: Why can high concentrations of NBD-lipids be toxic to cells?
A1: The cytotoxicity of high concentrations of NBD-lipids is multifactorial, stemming from both the inherent properties of the NBD fluorophore and the lipid backbone to which it is attached. At elevated concentrations, these fluorescent lipid analogs can trigger several adverse cellular events:
-
Membrane Perturbation: The insertion of a large number of exogenous lipid molecules, particularly those with a bulky NBD group, can disrupt the natural organization and fluidity of cellular membranes. This can lead to a loss of membrane integrity, altered ion transport, and the activation of stress response pathways.
-
Induction of Oxidative Stress: The NBD moiety itself can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[1][2][3][4][5] An excess of ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.[1][2][3][4][5]
-
Metabolic Disruption: NBD-lipids can be metabolized by cellular enzymes, but often at different rates than their natural counterparts.[6][7] High concentrations can saturate or inhibit these enzymes, leading to the accumulation of unnatural lipid metabolites that may be toxic. For instance, some NBD-lipid analogs are known to be actively metabolized by phospholipases at the cell surface.[6][7]
-
Aggregation and Lipotoxicity: NBD-lipids, being amphipathic, can form aggregates or micelles at high concentrations, which can have detergent-like effects on cell membranes, leading to their solubilization and cell lysis.[8] Furthermore, the accumulation of certain lipid species, even without the NBD tag, can be toxic, a phenomenon known as lipotoxicity.
-
Induction of Apoptosis: Certain NBD-lipids, such as NBD-ceramide, are analogs of bioactive lipids that are naturally involved in signaling pathways that regulate programmed cell death (apoptosis).[9][10][11][12][13] High concentrations of these analogs can ectopically activate these pathways, leading to premature cell death.[9][10][11][12][13]
Q2: What are the typical signs of NBD-lipid-induced cytotoxicity in my cell cultures?
A2: Recognizing the signs of cytotoxicity is the first step in troubleshooting. Look for the following indicators in your experiments:
-
Morphological Changes: Cells may exhibit rounding, detachment from the culture surface, membrane blebbing, or condensation of chromatin, all of which are hallmarks of apoptosis.
-
Reduced Cell Viability: A noticeable decrease in the number of viable cells, which can be quantified using assays such as Trypan Blue exclusion or MTT assays.
-
Increased Apoptosis Markers: Staining for markers of apoptosis, such as activated caspases (e.g., caspase-3) or Annexin V, will show an increase in the number of apoptotic cells.[14][15]
-
Compromised Membrane Integrity: Increased uptake of membrane-impermeant dyes like propidium iodide (PI) or release of cytoplasmic enzymes like lactate dehydrogenase (LDH) into the culture medium are indicative of necrosis or late-stage apoptosis.
-
Altered Organelle Morphology: Changes in the appearance of organelles, such as swollen mitochondria or fragmented Golgi apparatus, can be observed through high-resolution microscopy.
Q3: Are certain NBD-lipids more prone to causing cytotoxicity than others?
A3: Yes, the cytotoxic potential can vary depending on the lipid backbone. For example:
-
NBD-Ceramide: As an analog of ceramide, a potent pro-apoptotic lipid, NBD-ceramide is often used to intentionally induce apoptosis for study.[9][10][11][12][13] Therefore, it is expected to be more cytotoxic than other NBD-lipids at comparable concentrations.
-
NBD-Phosphatidylserine (NBD-PS): While used to label apoptotic cells due to its externalization, high concentrations of exogenous NBD-PS can also perturb membrane asymmetry and potentially trigger cellular stress responses.
-
NBD-Cholesterol: Accumulation of excess free cholesterol, including NBD-cholesterol, in cellular membranes can be cytotoxic, particularly in cell types like macrophages.[16][17][18]
Q4: How can I distinguish between genuine biological effects and cytotoxic artifacts?
A4: This is a critical aspect of experimental design. Here are some key strategies:
-
Dose-Response Experiments: Perform a thorough concentration-response analysis to identify the lowest effective concentration of the NBD-lipid that provides a detectable signal without inducing significant cytotoxicity.
-
Time-Course Studies: Monitor cells over time to observe the onset of any cytotoxic effects. True biological processes will likely occur on a different timescale than acute toxicity.
-
Use of Unlabeled Lipid Controls: Treat cells with the same concentration of the corresponding unlabeled lipid to determine if the observed effects are due to the lipid itself or the NBD fluorophore.
-
Alternative Fluorescent Probes: If possible, validate your findings using a different fluorescently labeled lipid analog (e.g., BODIPY-labeled lipids) to ensure the observed phenomenon is not specific to the NBD moiety.
-
Functional Assays: Correlate your fluorescence observations with functional assays that are independent of fluorescence to confirm the biological relevance of your findings.
II. Troubleshooting Guide: High NBD-Lipid Concentrations and Cytotoxicity
This section provides a structured approach to troubleshooting common issues related to NBD-lipid cytotoxicity.
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence and poor signal-to-noise ratio. | NBD-lipid concentration is too high, leading to non-specific binding and aggregation. | Systematically decrease the NBD-lipid concentration in a dose-response experiment to find the optimal balance between signal and background. |
| Cells appear stressed or are detaching from the plate after labeling. | The NBD-lipid concentration is causing acute cytotoxicity. | Reduce the NBD-lipid concentration and/or decrease the incubation time. Ensure the solvent concentration (e.g., ethanol, DMSO) is below cytotoxic levels (typically <0.1%). |
| Increased apoptosis is observed in NBD-lipid-treated cells compared to controls. | The NBD-lipid is inducing apoptosis. | Perform a dose-response and time-course analysis to determine the threshold for apoptosis induction. Use the lowest possible concentration for the shortest duration necessary. Include an unlabeled lipid control. |
| NBD fluorescence is localized to unexpected organelles or appears as puncta. | Aggregation of the NBD-lipid or altered trafficking due to high concentrations. | Prepare fresh NBD-lipid solutions and ensure they are fully solubilized. Lower the concentration to prevent aggregation. Compare the localization with that of the endogenous lipid using other methods if possible. |
| Experimental results are inconsistent and not reproducible. | Variability in NBD-lipid preparation and delivery, leading to inconsistent effective concentrations and cytotoxicity. | Standardize the protocol for preparing and delivering the NBD-lipid. Use a consistent solvent and mixing procedure. Prepare fresh dilutions for each experiment. |
Experimental Workflow for Mitigating Cytotoxicity
The following diagram illustrates a systematic approach to optimizing NBD-lipid labeling while minimizing cytotoxicity.
Caption: A stepwise workflow to determine the optimal, non-cytotoxic concentration of NBD-lipids for live-cell imaging experiments.
Detailed Protocol: Assessing NBD-Lipid-Induced Cytotoxicity using Annexin V/Propidium Iodide Staining
This protocol provides a method to quantify apoptosis and necrosis in cells treated with NBD-lipids using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
NBD-lipid stock solution (e.g., in ethanol or DMSO)
-
Unlabeled lipid control stock solution
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
NBD-Lipid Treatment:
-
Prepare serial dilutions of the NBD-lipid in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
-
Also, prepare controls: untreated cells, vehicle control (medium with the highest concentration of the solvent used for the NBD-lipid stock), and unlabeled lipid control.
-
Remove the old medium from the cells and add the treatment media.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) under standard cell culture conditions.
-
Cell Harvesting:
-
Carefully collect the culture medium (which contains detached, potentially dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Annexin V/PI Staining:
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up compensation and gates using unstained and single-stained controls.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Potential Mechanisms of NBD-Lipid Cytotoxicity
The following diagram illustrates the potential pathways through which high concentrations of NBD-lipids can lead to cell death.
Caption: A diagram illustrating the interconnected pathways by which high concentrations of NBD-lipids can induce cytotoxicity, leading to either necrosis or apoptosis.
III. References
-
Yamashima T., Oikawa S. The role of lysosomal rupture in neuronal death. Progress in Neurobiology. 2009;89:343–358. [Link]
-
NBD-Pen detects lipid peroxidation, which triggers cell death in ferroptotic cells. ResearchGate. [Link]
-
Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. [Link]
-
Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages. Spandidos Publications. [Link]
-
Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC. [Link]
-
NBD-lipid Uptake Assay for Mammalian Cell Lines. PMC. [Link]
-
Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PubMed. [Link]
-
NBD-cholesterol probes to track cholesterol distribution in model membranes. ResearchGate. [Link]
-
Oxidative Stress and Its Significant Roles in Neurodegenerative Diseases and Cancer. PMC. [Link]
-
Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. OUCI. [Link]
-
Insight into the Impact of Oxidative Stress on the Barrier Properties of Lipid Bilayer Models. MDPI. [Link]
-
NBD-cholesterol incorporation by rat macrophages and lymphocytes: a process dependent on the activation state of the cells. PubMed. [Link]
-
Caspase-8 and c-FLIPL Associate in Lipid Rafts with NF-κB Adaptors during T Cell Activation. NIH. [Link]
-
(A) Chemical structures of NBD and its reduction product ABD. (B) Also... ResearchGate. [Link]
-
NBD exposure to the aqueous milieu 1 | Download Table. ResearchGate. [Link]
-
NBD-lipid Uptake Assay for Mammalian Cell Lines. PubMed. [Link]
-
Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. RSC Publishing. [Link]
-
In Vivo Imaging Reveals Dissociation between Caspase Activation and Acute Neuronal Death in Tangle-Bearing Neurons. PMC. [Link]
-
Effects of Intracellular Free Cholesterol Accumulation on Macrophage Viability. AHA Journals. [Link]
-
Reduced Lipid Bilayer Thickness Regulates the Aggregation and Cytotoxicity of Amyloid-β. . [Link]
-
Caspase-1 activation of lipid metabolic pathways in response to bacterial pore-forming toxins promotes cell survival. PubMed. [Link]
-
Macrophages Shed Excess Cholesterol in Unique Extracellular Structures Containing Cholesterol Microdomains. PMC. [Link]
-
Necrosis and apoptosis induced by oxidized low density lipoproteins occur through two calcium-dependent pathways in lymphoblastoid cells. PubMed. [Link]
-
Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells. PubMed. [Link]
-
Ceramide induces apoptosis in PC12 cells. PubMed. [Link]
-
Reprogramming cholesterol metabolism in macrophages and its role in host defense against cholesterol-dependent cytolysins. PMC. [Link]
-
Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. PubMed. [Link]
-
Oxidative Stress and Lipid Dysregulation in Lipid Droplets: A Connection to Chronic Kidney Disease Revealed in Human Kidney Cells. MDPI. [Link]
-
Organization and Dynamics of NBD-Labeled Lipids in Membranes Analyzed by Fluorescence Recovery after Photobleaching. CCMB. [Link]
-
Stereospecific induction of apoptosis in tumor cells via endogenous C16-ceramide and distinct transcripts. PMC. [Link]
-
Membrane changes under oxidative stress: the impact of oxidized lipids. PMC. [Link]
-
Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells. Turkish Neurosurgery. [Link]
-
Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells. PMC. [Link]
Sources
- 1. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Its Significant Roles in Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Membrane changes under oxidative stress: the impact of oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unict.it [iris.unict.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ceramide induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereospecific induction of apoptosis in tumor cells via endogenous C16-ceramide and distinct transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 14. In Vivo Imaging Reveals Dissociation between Caspase Activation and Acute Neuronal Death in Tangle-Bearing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Macrophages Shed Excess Cholesterol in Unique Extracellular Structures Containing Cholesterol Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reprogramming cholesterol metabolism in macrophages and its role in host defense against cholesterol-dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Co-localization of N-Hexanoyl-NBD-phytosphingosine with Golgi Markers
[1]
Executive Summary
N-Hexanoyl-NBD-phytosphingosine (often abbreviated as C6-NBD-Phytoceramide) is a fluorescent sphingolipid analog used to visualize the Golgi apparatus and track sphingolipid metabolism in live and fixed cells. Unlike the canonical C6-NBD-Ceramide (derived from sphingosine), this probe utilizes a phytosphingosine backbone, making it the reagent of choice for researchers investigating phytoceramide-rich tissues (e.g., mammalian epidermis, kidney) or model organisms like S. cerevisiae and C. neoformans.
This guide objectively compares C6-NBD-Phytoceramide against industry-standard alternatives (C6-NBD-Ceramide, BODIPY-Ceramide, and immunolabeling), providing validated protocols for achieving high-specificity Golgi co-localization.
Technical Profile & Mechanism of Action
Chemical Architecture[1]
-
Fluorophore: NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl).[1][2][3][4]
-
Backbone: Phytosphingosine (4-hydroxysphinganine).
-
Excitation/Emission: ~460 nm / ~534 nm (Green).
-
Solubility: Low in water; requires BSA complexing for cellular delivery.
Mechanism: Metabolic Trapping
C6-NBD-Phytoceramide does not stain the Golgi through simple passive accumulation. It relies on metabolic trapping .[4][5]
-
Entry: The probe partitions into the Plasma Membrane (PM).
-
Transport: It is internalized and transported to the Golgi complex via non-vesicular transport (CERT-mediated) or vesicular pathways.
-
Trapping: Golgi-resident enzymes (Sphingomyelin Synthase or Glucosylceramide Synthase) convert the ceramide into NBD-Sphingomyelin or NBD-Glycosphingolipids . These complex lipids are more polar and "trapped" within the Golgi lumen/membrane before being sorted to the PM.
Diagram: Metabolic Trapping & Localization Pathway
Figure 1: The metabolic trapping mechanism ensures specific Golgi retention of the probe after conversion to complex sphingolipids.
Comparative Analysis: Selecting the Right Probe
For general Golgi morphology, C6-NBD-Ceramide is the standard. However, C6-NBD-Phytoceramide is critical when the biological context involves phytosphingolipids (e.g., yeast biology or skin barrier research).
Table 1: Performance Comparison of Golgi Probes
| Feature | C6-NBD-Phytoceramide | C6-NBD-Ceramide | BODIPY-FL-Ceramide | Golgi Antibodies (e.g., GM130) |
| Primary Application | Phytosphingolipid metabolism; Yeast/Skin models. | General Golgi morphology; Sphingolipid transport.[4][5][6] | Live cell imaging requiring high photostability. | Fixed cell structural analysis. |
| Golgi Specificity | High (Post-Back Exchange). | High (Post-Back Exchange). | Moderate (Prominent PM staining often remains). | Very High (Protein specific). |
| Photostability | Low (Bleaches in <30s). | Low (Bleaches in <30s). | High (Resistant to bleaching). | High (Fluorophore dependent). |
| Fixability | Poor (Washes out with alcohol/acetone). | Poor (Washes out with alcohol/acetone). | Moderate (Aldehyde fixable). | Excellent. |
| Live Cell Compatible | Yes (Ideal). | Yes (Ideal). | Yes . | No. |
| Metabolic Turnover | Converts to Phytosphingomyelin/IPC. | Converts to Sphingomyelin.[4][5][6] | Slower turnover than NBD analogs. | N/A. |
Critical Insight: The "Back-Exchange" Advantage
Both NBD probes suffer from high background plasma membrane (PM) fluorescence immediately after staining.
-
NBD Advantage: The NBD lipid at the PM can be "stripped" or back-exchanged using defatted BSA in the media. This leaves only the intracellular (Golgi) signal, resulting in a crisp image.
-
BODIPY Disadvantage: BODIPY lipids are more hydrophobic and difficult to back-exchange, often resulting in persistent PM haze that complicates co-localization analysis.
Validated Protocol: Pulse-Chase with Back-Exchange[1]
This protocol ensures high specificity by removing non-internalized probe, allowing for accurate Pearson's Correlation Coefficient (PCC) calculation with markers like TGN38 or GM130.
Reagents
-
Probe Stock: 1 mM C6-NBD-Phytosphingosine in DMSO.
-
Labeling Vehicle: 5 µM Probe in HBSS containing 5 mg/mL defatted BSA (complexed by vortexing).
-
Back-Exchange Medium: HBSS + 3.4 mg/mL defatted BSA (Probe-free).
-
Fixative (Optional): 4% Paraformaldehyde (fresh) at 4°C. Do not use Methanol.
Workflow Diagram
Figure 2: The "Pulse-Chase-Strip" workflow is essential for high signal-to-noise ratio.
Step-by-Step Methodology
-
Pulse (Loading): Incubate cells with the Labeling Vehicle for 30 minutes at 4°C .
-
Why: Low temperature inhibits endocytosis, restricting the probe to the plasma membrane outer leaflet.
-
-
Chase (Transport): Wash cells with serum-free media and incubate at 37°C for 30–60 minutes.
-
Why: Restores membrane fluidity, allowing internalization and metabolic trapping in the Golgi.
-
-
Back-Exchange (Stripping): Wash cells 3x for 10 minutes each with Back-Exchange Medium at 4°C.
-
Why: BSA acts as a "lipid sink," extracting the NBD-lipid from the plasma membrane but not from the intracellular Golgi membranes.
-
-
Co-localization (Immunofluorescence):
-
Fix with 4% Paraformaldehyde (15 min, 4°C).
-
Permeabilize mildly (0.01% saponin or digitonin) to avoid extracting the lipid. Avoid Triton X-100 if possible.
-
Stain with anti-GM130 (cis-Golgi) or anti-TGN38 (trans-Golgi).
-
Note: NBD bleaches rapidly. Image the NBD channel first or simultaneously with the red channel.
-
Data Validation & Expectations
Quantitative Co-localization
When following the Back-Exchange protocol, researchers should expect the following Pearson’s Correlation Coefficients (PCC):
| Marker | Localization | Expected PCC (R) | Interpretation |
| TGN38 | Trans-Golgi Network | 0.75 – 0.85 | High co-localization; NBD-lipids accumulate in trans-Golgi cisternae. |
| GM130 | Cis-Golgi | 0.60 – 0.70 | Moderate/High; partial overlap as lipids move through the stack. |
| Mitotracker | Mitochondria | < 0.20 | Negative control; minimal non-specific binding. |
Data Source Reference: High correlation with TGN38 (R=0.[7]77) has been documented for C6-NBD-Phytoceramide in fibroblasts [1][2].
Troubleshooting Common Issues
-
High Cytoplasmic Background: Insufficient "Chase" time. Extend 37°C incubation to 60 mins to allow full metabolic trapping.
-
High PM Background: Failed Back-Exchange. Ensure BSA is "defatted" (fatty acid free); standard BSA is already lipid-loaded and won't accept the NBD probe.
-
Loss of Signal after Fixation: Use of organic solvents (methanol/acetone) or high concentrations of Triton X-100. Use Saponin for permeabilization.
References
-
Lipsky, N. G., & Pagano, R. E. (1985). A vital stain for the Golgi apparatus.[3] Science, 228(4700), 745-747.[3][6] Link
-
Pagano, R. E., et al. (1989). A fluorescent derivative of ceramide: physical properties and use in studying the Golgi apparatus of animal cells.[6] Methods in Cell Biology, 29, 75-85.[6] Link
-
Tyteca, D., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy.[8] Bio-protocol, 13(13). Link
-
Cayman Chemical. this compound Product Insert. Link
-
BenchChem. A Comparative Guide to C6 NBD Phytoceramide for Golgi Apparatus Colocalization Studies. Link
Sources
- 1. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: N-Hexanoyl-NBD-Phytosphingosine vs. Natural Phytoceramide Transport
[1][2]
Executive Summary
This guide evaluates the utility and fidelity of N-Hexanoyl-NBD-Phytosphingosine (C6-NBD-Phytoceramide) as a functional analog for Natural Phytoceramide .[1][2] While the NBD-labeled analog is the industry standard for visualizing sphingolipid trafficking in real-time, it exhibits distinct biophysical deviations from its natural counterpart.
The Verdict: this compound is an exceptional metabolic tracer and organelle marker (specifically for the Golgi complex) but a poor mimic for biophysical barrier function and long-term membrane retention .[1][2] Its short acyl chain (C6) and hydrophilic fluorophore allow for spontaneous membrane insertion and BSA-mediated extraction—behaviors absent in natural, long-chain phytoceramides.[1][2]
Chemical & Biophysical Divergence[2]
To interpret transport data correctly, researchers must understand the structural artifacts introduced by the probe.
| Feature | This compound (Probe) | Natural Phytoceramide (Target) |
| Structure | Phytosphingosine base + C6 fatty acid + NBD fluorophore.[1][2][3] | Phytosphingosine base + C16–C26 fatty acid (often |
| Hydrophobicity | Moderate.[2] The NBD group and short chain reduce lipophilicity (LogP ~3-5). | High. Extremely hydrophobic (LogP > 10).[1][2] |
| Membrane Behavior | Dynamic. Can spontaneously flip-flop and transfer between membranes (monomeric exchange).[1][2] | Static. Stably integrated; requires specific transfer proteins (e.g., CERT) or vesicles to move.[2] |
| Extraction | BSA-Extractable. Can be stripped from the outer leaflet by Serum Albumin.[2] | Resistant. Cannot be extracted by BSA; requires detergents/solvents.[2] |
| Primary Utility | Short-term trafficking kinetics, Golgi localization, metabolic enzyme assays.[2] | Skin barrier formation, long-term structural integrity, apoptosis signaling.[2] |
Mechanisms of Transport: The Fidelity Gap
The transport of phytoceramides involves movement from the Endoplasmic Reticulum (ER) to the Golgi and subsequently to the Plasma Membrane (PM). The probe and the natural lipid navigate this route differently.[4]
A. Natural Phytoceramide Transport
Natural phytoceramides are synthesized in the ER.[2] Due to their extreme hydrophobicity, they cannot diffuse through the cytosol.
-
Vesicular Transport: Bulk movement via COPII vesicles to the Golgi.[2]
-
Protein-Mediated Transfer: Specific Lipid Transfer Proteins (LTPs), such as CERT (Ceramide Transfer Protein) in mammals or Nvj2 in yeast, extract the lipid from the ER membrane and shield it within a hydrophobic cavity during transit to the Golgi.
-
Barrier Formation: At the PM (specifically in stratum corneum), they form tight orthorhombic packing phases essential for water retention.[2]
B. This compound Transport
The "C6-NBD" analog exploits its reduced hydrophobicity to bypass some regulatory bottlenecks.[1][2]
-
Spontaneous Uptake: When added to media, it partitions immediately into the PM outer leaflet and flips to the inner leaflet (or is internalized) without requiring transporters.
-
Golgi Trapping: It diffuses or is transported to the Golgi, where it is metabolically trapped.[2] The enzymes (Sphingomyelin Synthase or Glucosylceramide Synthase) convert it into NBD-Sphingomyelin or NBD-Glucosylceramide, which are too polar to diffuse back, effectively "trapping" the fluorescence in the Golgi.
-
Artifact Risk: The short chain allows non-physiological monomeric diffusion between organelles, potentially overestimating transport rates compared to the natural lipid.
Visualization of Transport Pathways[5]
Caption: Comparison of Natural (Solid Black) vs. NBD-Analog (Dotted Blue) transport pathways. Note the BSA extraction pathway (Red) specific to the NBD probe.
Experimental Protocols
To generate reliable data, you must control for the probe's ability to diffuse spontaneously. The Pulse-Chase / Back-Exchange protocol is the gold standard.
Protocol A: Pulse-Chase Labeling with BSA Back-Exchange
Objective: To visualize intracellular trafficking while eliminating plasma membrane background.
Materials:
-
Defatted BSA (Bovine Serum Albumin) – Essential for "back-exchange."[1][2]
-
HBSS/HEPES Buffer (pH 7.4).[2]
Step-by-Step Workflow:
-
Complex Formation:
-
Pulse (Labeling):
-
Chase (Internalization):
-
Back-Exchange (Differentiation):
-
Imaging/Analysis:
Protocol B: Metabolic Profiling (TLC)
Objective: Confirm the probe is acting as a substrate for Golgi enzymes.
-
Extraction: Perform Bligh-Dyer lipid extraction on the cell lysate from Protocol A.
-
Separation: Run Thin Layer Chromatography (TLC) using Chloroform:Methanol:Water (65:25:4 v/v/v).
-
Detection: Scan for NBD fluorescence (Ex 460nm / Em 535nm).
-
Interpretation:
Data Interpretation & Troubleshooting
When analyzing results, use this table to distinguish physiological signal from artifact.
| Observation | Interpretation | Validity Check |
| Rapid Golgi Staining (<15 min) | High rate of transport.[1][2] Likely non-vesicular (CERT-mediated or monomeric diffusion).[1][2] | Valid. Consistent with short-chain ceramide kinetics.[1][2] |
| Diffuse Cytosolic Haze | Probe is not binding membranes or is in excess.[2] | Artifact. Reduce concentration or perform BSA back-exchange wash.[1][2] |
| No Metabolic Conversion | Probe is stuck in ER or PM; enzymes not active.[2] | Check Cell Type. Some mutants (e.g., CERT-deficient) fail to transport ceramide to Golgi.[1][2] |
| Nuclear Envelope Staining | Probe is diffusing into internal membranes non-specifically.[2] | Common Artifact. Short-chain lipids can partition into the nuclear envelope; focus quantification on Golgi/PM.[2] |
Diagram: Experimental Decision Tree
Caption: Workflow to validate intracellular transport vs. surface binding.
References
-
Pagano, R. E., & Martin, O. C. (1988).[2] A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry.
-
Source:[2]
-
-
Hanada, K., et al. (2003).[2] Molecular machinery for non-vesicular trafficking of ceramide. Nature.[2]
-
Source:[2]
-
-
Marks, D. L., et al. (1999).[2] Use of fluorescent sphingolipid analogs to study lipid transport in mammalian cells.[2][4][7][8][9] Methods in Enzymology.
-
Source:[2]
-
-
Avanti Polar Lipids. (n.d.). This compound Product Page.
-
Holthuis, J. C., et al. (2001).[2] The organizing potential of sphingolipids in intracellular membrane transport. Physiological Reviews.
Sources
- 1. larodan.com [larodan.com]
- 2. Phytosphingosine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Definitive Guide: Verifying Lipid Raft Localization of C6-NBD-Phytoceramide
Topic: Verifying lipid raft localization of C6-NBD-phytoceramide Content Type: Publish Comparison Guide
Executive Summary: The Probe and The Problem
C6-NBD-Phytoceramide is a fluorescent sphingolipid analogue widely used to study sphingolipid metabolism, Golgi targeting, and membrane organization. Unlike natural long-chain ceramides, the C6-NBD variant possesses a short acyl chain (C6) for cell permeability and a bulky, polar nitrobenzoxadiazole (NBD) fluorophore.
The Challenge: While ceramides are classic "raft-stabilizing" lipids, the NBD moiety can disrupt the tight packing of the Liquid-ordered (
This guide compares C6-NBD-phytoceramide against industry standards and details a multi-modal validation workflow to confirm its localization in lipid rafts (detergent-resistant membranes).
Comparative Analysis: C6-NBD-Phytoceramide vs. Alternatives
The following table contrasts C6-NBD-Phytoceramide with other common raft markers. Note that no single probe is perfect; "Raft" localization is often operationally defined.
Table 1: Performance Comparison of Lipid Raft Probes
| Feature | C6-NBD-Phytoceramide | Cholera Toxin B (CTB) | BODIPY-Cholesterol | Laurdan / Di-4-ANEPPDHQ |
| Target Specificity | Sphingolipid (Ceramide) | Ganglioside GM1 | Sterol Distribution | Membrane Order (Packing) |
| Raft Partitioning | Moderate ( | High (Ligand-induced) | Moderate-High | N/A (Senses Phase) |
| Perturbation Risk | High: NBD loop can destabilize local packing. | Very High: Pentameric binding induces clustering (artifacts). | Low: Minimal steric hindrance. | Zero: No specific binding; solvatochromic. |
| Live Cell Use | Excellent (BSA-complexed uptake). | Good (Surface only). | Good. | Excellent. |
| Primary Utility | Metabolism & Golgi trafficking. | Visualizing raft macro-domains. | Sterol dynamics. | Quantifying membrane fluidity ( |
| Key Limitation | Rapid metabolism to GlcCer; exclusion from "gel" phases. | Can create artificial rafts; not a lipid surrogate. | Ring system differs from natural cholesterol. | Requires ratiometric imaging; no molecular specificity. |
Mechanism of Action: The "NBD Loop" Artifact
To interpret your data, you must understand the molecular behavior of the probe. The diagram below illustrates why NBD probes can yield false negatives in raft studies.
Validation Protocol 1: Detergent-Free Fractionation (The Gold Standard)
Why this matters: Traditional Triton X-100 extraction can artificially induce domain formation or extract "loose" raft components. A detergent-free method using sodium carbonate and density gradients is the only way to validate native association.
Materials:
-
Buffer A: 500 mM Sodium Carbonate (
), pH 11.0.[1] -
Buffer B: 25 mM MES, 150 mM NaCl, pH 6.5 (MBS).
-
Gradient Medium: OptiPrep™ or Sucrose (60%, 30%, 5%).
-
Ultracentrifuge: SW41 Ti rotor or equivalent.
Step-by-Step Workflow:
-
Labeling: Incubate cells with
C6-NBD-phytoceramide (complexed with BSA 1:1) for 30 min at (to label PM only) or (to allow internalization). -
Lysis: Scrape cells into
of Buffer A . Homogenize with a Dounce homogenizer (20 strokes) and sonicate briefly (3x 10s bursts). Do not use detergents. -
Gradient Setup:
-
Mix
lysate with 60% OptiPrep (Final 30%). -
Overlay with
30% OptiPrep in Buffer B. -
Overlay with
5% OptiPrep in Buffer B.
-
-
Separation: Centrifuge at
for 18 hours at . -
Collection: Collect 12 fractions from Top (low density) to Bottom (high density).
-
Analysis: Measure NBD fluorescence in each fraction (Ex/Em: 460/535 nm) and blot for Caveolin-1 (Raft Marker) and Transferrin Receptor (Non-Raft Marker).
Success Criteria: C6-NBD-phytoceramide peak coincides with Caveolin-1 (Fractions 3-5). If it remains in the bottom fractions (8-12), it is not raft-associated.
Validation Protocol 2: Dynamic Imaging (FRAP)
Why this matters: Static co-localization is insufficient due to the resolution limit of light microscopy (~200nm). Lipid rafts are dynamic. Raft-associated lipids diffuse slower than non-raft lipids.
FRAP Logic Diagram
Protocol:
-
Setup: Use a confocal microscope with a heated stage (
). -
Bleach: Select a
diameter spot on the plasma membrane. Bleach with 100% laser power (488 nm) for 500ms. -
Acquisition: Image immediately post-bleach every 100ms for 30 seconds.
-
Control: Perform identical FRAP on a known non-raft probe (e.g., FAST DiO or C6-NBD-PC).
-
Interpretation: If C6-NBD-phytoceramide is in rafts, its mobile fraction (
) should be lower and diffusion coefficient ( ) significantly slower ( ) than the non-raft control.
Critical Pitfalls & Troubleshooting
-
Metabolic Conversion: C6-NBD-ceramide is rapidly converted to C6-NBD-Glucosylceramide (GlcCer) and C6-NBD-Sphingomyelin (SM) in the Golgi.
-
Solution: Perform experiments within 15-30 minutes of labeling or use PPMP (Glucosylceramide synthase inhibitor) to ensure the signal comes from the ceramide, not its metabolites.
-
-
Self-Quenching: High concentrations (
) of NBD probes lead to self-quenching, distorting intensity data.-
Solution: Keep labeling concentration
.
-
-
Fixation Artifacts: Aldehyde fixation can alter lipid domain organization.
-
Solution: Always prioritize live-cell imaging . If fixation is necessary, use 3% PFA at
, but validate with live controls.
-
References
-
London, E. (2005). "Insights into lipid raft structure and formation from experiments in model membranes." Current Opinion in Structural Biology.
-
Marks, D. L., et al. (2008). "Use of fluorescent sphingolipid analogs to study lipid traffic." Methods in Cell Biology.
-
Pike, L. J. (2009). "The challenge of lipid rafts." Journal of Lipid Research.[1]
-
Sezgin, E., et al. (2017). "The mystery of membrane organization: composition, regulation and roles of lipid rafts." Nature Reviews Molecular Cell Biology.
-
Chattopadhyay, A. (1990). "Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes." Chemistry and Physics of Lipids.
Sources
Comparison of NBD and DPH probes for membrane fluidity studies
In the intricate world of cellular biology and drug development, understanding the dynamics of cell membranes is paramount. Membrane fluidity, a measure of the viscosity of the lipid bilayer, influences a vast array of cellular processes, from signal transduction to membrane trafficking. To probe this critical parameter, researchers rely on fluorescent molecules that report on their local environment. Among the most established are 1,6-diphenyl-1,3,5-hexatriene (DPH) and lipids labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group. This guide provides an in-depth comparison of these two classes of probes, offering experimental insights and practical guidance to help you select the optimal tool for your research.
The Probes: A Tale of Two Locations
The fundamental difference between NBD-labeled lipids and DPH lies in their localization within the membrane, which dictates the specific information they provide.
DPH: A Deep Dive into the Hydrophobic Core
DPH is a hydrophobic molecule that partitions into the nonpolar acyl chain region of the lipid bilayer.[1][2] Its fluorescence anisotropy—a measure of its rotational mobility—is inversely proportional to the local viscosity.[3] A higher anisotropy value indicates a more ordered, less fluid environment, as the probe's rotation is more restricted.[4] Because it resides deep within the bilayer, DPH is particularly sensitive to changes in the packing of the lipid acyl chains.[1][5]
NBD-Labeled Lipids: Reporting from the Interface
In contrast, NBD is a fluorescent moiety typically attached to the headgroup or the acyl chain of a phospholipid, such as phosphatidylethanolamine (NBD-PE) or phosphatidylcholine (NBD-PC).[1][6] When attached to the headgroup, the NBD fluorophore is positioned near the polar-apolar interface of the membrane.[1] This location makes NBD probes sensitive to changes in the hydration and polarity of the headgroup region, in addition to the mobility of the lipid to which they are attached.[7][8] The fluorescence of NBD is also known to be sensitive to the polarity of its environment, with its quantum yield often increasing in more hydrophobic settings.[8]
At a Glance: Key Differences Between NBD and DPH Probes
| Feature | NBD-Labeled Lipids (e.g., N-NBD-PE) | DPH (1,6-diphenyl-1,3,5-hexatriene) |
| Location in Membrane | Primarily at the polar-apolar interface (headgroup region)[1] | Deep within the hydrophobic core (acyl chain region)[1][5] |
| Sensing Mechanism | Reports on local polarity, hydration, and lipid mobility[7][8] | Primarily reports on the packing and rotational mobility of acyl chains[3][4] |
| Primary Measurement | Fluorescence intensity, lifetime, and anisotropy[9] | Fluorescence anisotropy[3][10] |
| Sensitivity | Sensitive to headgroup interactions and surface properties | Highly sensitive to cholesterol-induced ordering and phase transitions[11] |
| Potential Artifacts | Can perturb membrane properties, especially at higher concentrations.[7] The bulky NBD group can influence lipid packing.[12] | Can be pushed deeper into the membrane by certain drugs, leading to misleading anisotropy readings.[13][14] Its fluorescence can be quenched by various molecules. |
| Excitation/Emission (approx.) | Ex: ~465 nm / Em: ~535 nm[6] | Ex: ~355 nm / Em: ~430 nm[4][15] |
Visualizing Probe Localization
The distinct positioning of NBD and DPH probes within the lipid bilayer is crucial for interpreting experimental data. The following diagram illustrates their preferential locations.
Caption: Localization of NBD and DPH probes within the lipid bilayer.
Experimental Considerations and Supporting Data
Choosing between NBD and DPH depends on the specific research question. Studies have shown that DPH, particularly its derivative DPH-PC, can be more sensitive than NBD-PE in detecting cholesterol-dependent ordering in membranes.[11] For instance, in model membranes, increasing cholesterol concentration leads to a more pronounced increase in the fluorescence anisotropy of DPH-PC compared to NBD-PE, reflecting DPH's superior ability to report on the ordering of the acyl chains in the liquid-ordered phase.[11]
However, it is crucial to be aware of potential artifacts. The presence of the NBD group can itself perturb the local membrane environment.[7] Similarly, the interpretation of DPH anisotropy can be complicated by the presence of drugs that may alter the probe's position within the bilayer, potentially leading to an underestimation of membrane order.[13][14]
For studies focused on the membrane surface, such as those investigating the effects of peripheral membrane proteins or antimicrobial peptides, NBD-labeled lipids may provide more relevant information. Conversely, for research centered on the effects of transmembrane drugs or changes in lipid saturation, DPH is often the probe of choice.
A derivative of DPH, TMA-DPH, contains a charged trimethylammonium group that anchors it at the lipid/water interface.[16][17] This makes TMA-DPH a useful tool for specifically probing the shallower regions of the bilayer and can be a better choice than DPH for whole-cell measurements as it is less prone to internalization.[2]
Experimental Workflow: Measuring Membrane Fluidity
The following diagram outlines a general workflow for assessing membrane fluidity using fluorescent probes.
Caption: General experimental workflow for membrane fluidity assays.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for measuring membrane fluidity using both DPH and NBD-PE.
Protocol 1: Membrane Fluidity Measurement Using DPH in Liposomes
This protocol is adapted for use with a microplate reader equipped with fluorescence polarization optics.[4]
-
Liposome Preparation: Prepare unilamellar liposomes of your desired lipid composition using standard methods such as extrusion or sonication.
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., 2 mM in tetrahydrofuran).
-
Add the DPH stock solution to your liposome suspension to a final concentration of 1-10 µM. The final solvent concentration should be kept low (e.g., <0.5%) to avoid perturbing the membrane.
-
Incubate the mixture at a temperature above the lipid phase transition temperature for at least 30-60 minutes in the dark to allow for DPH incorporation into the liposomes.[4]
-
-
Fluorescence Anisotropy Measurement:
-
Transfer 100 µL of the DPH-labeled liposome suspension to a microplate.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[4]
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.
-
The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.
-
-
Data Interpretation: A higher anisotropy value corresponds to lower membrane fluidity. It is often useful to perform measurements over a range of temperatures to observe phase transitions.[4]
Protocol 2: Labeling Cells with NBD-PE for Fluidity Studies
This protocol describes the labeling of mammalian cells in suspension for analysis by flow cytometry or fluorescence microscopy.[18]
-
Cell Preparation:
-
Harvest cells and wash them twice with a suitable buffer, such as phosphate-buffered saline (PBS).
-
Resuspend the cells to a concentration of approximately 1 x 10^6 cells/mL in a buffer appropriate for the experiment (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[15]
-
-
NBD-PE Labeling:
-
Prepare a stock solution of NBD-PE in an organic solvent (e.g., chloroform or ethanol).
-
Evaporate the desired amount of the NBD-PE stock solution under a stream of nitrogen to form a thin lipid film.[18]
-
Resuspend the NBD-PE film in a small volume of DMSO or ethanol and then dilute it into the cell suspension buffer to the desired final concentration (typically 1-5 µM).
-
Add the NBD-PE solution to the cell suspension and incubate for 5-30 minutes at the desired temperature (e.g., 37°C or on ice to inhibit endocytosis).[15][18]
-
-
Washing:
-
After incubation, wash the cells twice with cold PBS to remove unincorporated probe. This can be done by centrifugation at a low speed (e.g., 400 x g) for 3-4 minutes.[15]
-
-
Analysis:
-
Resuspend the labeled cells in fresh buffer.
-
The cells can now be analyzed by fluorescence microscopy to visualize the probe's distribution or by flow cytometry to quantify the labeling. For fluidity measurements, fluorescence anisotropy can be measured using a suitable instrument.
-
Conclusion: Making an Informed Choice
Both NBD and DPH are powerful tools for investigating membrane fluidity, each with its own set of strengths and weaknesses. The choice between them should be guided by the specific biological question being addressed. DPH and its derivatives are excellent for probing the hydrophobic core of the membrane and are particularly sensitive to changes in acyl chain order. NBD-labeled lipids, on the other hand, provide insights into the properties of the membrane at the polar-apolar interface. By understanding the distinct characteristics of these probes and employing carefully designed experiments, researchers can gain valuable insights into the dynamic nature of cellular membranes.
References
- Vertex AI Search. (n.d.).
- Gidwani, A., Holowka, D., & Baird, B. (2001). Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells. Biochemistry, 40(41), 12406–12415.
- do Canto, A. M. T. S., et al. (2016). Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2649–2662.
- Wang, B., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(1), 415–449.
- Vertex AI Search. (n.d.).
- BMG Labtech. (n.d.).
- Filipe, H. A. L., et al. (2010). Fluorescent membrane probes' behavior in lipid bilayers: insights from molecular dynamics simulations. Molecular Membrane Biology, 27(4-6), 163–175.
- ResearchGate. (n.d.).
- Loura, L. M. S., et al. (2016).
- Storch, J., et al. (1985). Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(2), 473–481.
- Thermo Fisher Scientific. (n.d.). Lipid-Mixing Assays of Membrane Fusion—Note 13.1.
- Kayed, R., et al. (2004). The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics. Journal of the American Chemical Society, 126(14), 4492–4499.
- ResearchGate. (n.d.). The influence of NBD fluorescent probe on model membranes containing POPC and DPPC.
- Jurkiewicz, P., et al. (2019). Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Chemistry and Physics of Lipids, 223, 104784.
- Max Planck Institute of Colloids and Interfaces. (2019, June 12). Behavior of the DPH fluorescence probe in membranes perturbed by drugs.
- Springer Nature Experiments. (n.d.). Measuring plasma membrane fluidity using confocal microscopy.
- RSC Publishing. (n.d.). Fluorescence of nitrobenzoxadiazole (NBD)
- Repáková, J., et al. (2005). Influence of DPH on the Structure and Dynamics of a DPPC Bilayer. Biophysical Journal, 88(4), 2538–2549.
- Loura, L. M. S., et al. (2012). Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching. International Journal of Molecular Sciences, 13(11), 14545–14565.
- ResearchGate. (n.d.). Application of NBD-Labeled Lipids in Membrane and Cell Biology.
- Kaiser, R. D., & London, E. (1998). Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth. Biochemistry, 37(22), 8180–8190.
- Benchchem. (n.d.).
- Böttcher, B., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4330.
- ResearchGate. (n.d.). Which fluorescent dye-labeled lipid among NBD-PC and NBD-PE does work better with DOPC for fluorescence microscopy?.
- Abcam. (2021, December 8). ab189819 Membrane Fluidity Kit.
- Springer Nature Experiments. (n.d.). Measuring plasma membrane fluidity using confocal microscopy.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Behavior of the DPH Fluorescence Probe in Membranes Perturbed by Drugs.
- ResearchGate. (n.d.). Determination of plasma membrane fluidity with a fluorescent analogue of sphingomyelin by FRAP measurement using a standard confocal microscope.
- ResearchGate. (n.d.). NBD derived diphenyl(aminomethyl)phosphane – A new fluorescent dye for imaging of low pH regions and lipid membranes in living cells | Request PDF.
- Lakowicz, J. R., et al. (1979). Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers.
- Kuhry, J. G., et al. (1995). A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(1), 53–60.
- Semantic Scholar. (n.d.).
- Benchchem. (n.d.).
Sources
- 1. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.tuni.fi [researchportal.tuni.fi]
- 14. mpikg.mpg.de [mpikg.mpg.de]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Hexanoyl-NBD-phytosphingosine
For researchers at the forefront of lipidomics and cell signaling, fluorescent sphingolipid analogs like N-Hexanoyl-NBD-phytosphingosine are indispensable tools for visualizing complex biological processes.[1][2] However, the power of these molecules in research necessitates a commensurate level of responsibility in their handling and disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The procedural framework outlined herein is built upon a critical principle of laboratory safety: in the absence of a specific Safety Data Sheet (SDS) for a compound, one must assess the hazards of its constituent parts and adhere to the most stringent disposal requirements among them.
Hazard Profile Analysis: The Rationale for Caution
Proper disposal is not merely procedural; it is a scientifically informed practice. The disposal protocol for this compound is dictated by the known hazards of its core components: the phytosphingosine backbone and the NBD fluorescent tag.
-
Phytosphingosine Moiety: The primary driver of the disposal protocol is the phytosphingosine component. Safety data for phytosphingosine (CAS 554-62-1) classifies it as causing serious eye damage (H318) and, most critically, as being very toxic to aquatic life with long-lasting effects (H410/H412).[3][4] This high aquatic toxicity is the definitive reason why This compound and its solutions must never be disposed of down the sanitary sewer .[3][5] Releasing this substance into waterways can have a devastating impact on ecosystems.
-
NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) Fluorophore: The NBD group is a nitroaromatic fluorophore. While it provides the essential fluorescent properties for research, compounds in this class are handled as chemical waste as a best practice.[6] The NBD group has been shown to have only a minor influence on the biological activity of the lipid in many systems, but its chemical properties necessitate careful disposal.[7]
-
N-Hexanoyl Chain: This six-carbon acyl chain is a simple fatty acid component and is not the primary driver of the compound's hazard profile.
Based on this analysis, this compound must be treated as an environmentally hazardous and eye-damaging chemical waste.
Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, ensure the following control measures are in place to minimize exposure and risk.
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory.
-
Ventilation: All handling of the solid (powder) form of this compound and the preparation of its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.[9]
-
Hygiene: After handling the compound, always wash hands thoroughly with soap and water, even if gloves were worn.[9] Decontaminate work surfaces after use.
Summary of Critical Safety & Disposal Data
The following table consolidates the essential data that informs the disposal protocol for this compound, primarily derived from the known hazards of its phytosphingosine component.
| Data Point | Information | Importance in Disposal |
| Compound Name | This compound | Ensures accurate labeling of waste containers. |
| CAS Number | 477239-93-3[6] | Provides a unique identifier for waste manifests. |
| Primary Hazard Component | Phytosphingosine (CAS 554-62-1)[4] | The hazards of this component dictate the overall disposal strategy. |
| GHS Hazard Statements | H318: Causes serious eye damage.H410: Very toxic to aquatic life with long lasting effects.[4] | Mandates use of eye protection and strictly prohibits drain disposal. |
| GHS Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] | These statements form the basis of the required disposal actions. |
| Physical State | Solid[6] | Requires handling in a fume hood to avoid dust inhalation. |
| Solubility | Soluble in methanol and chloroform/methanol mixtures.[6] | Informs the type of liquid waste stream that will be generated. |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is the meticulous segregation of waste streams.[10] Never mix incompatible waste types.
Step 1: Segregate Waste at the Point of Generation
Create three distinct, clearly labeled waste containers in your work area before starting your experiment.
-
A. Unused/Expired Solid Compound:
-
The original vial containing any unused or expired solid this compound is considered hazardous waste.
-
Do not attempt to empty or rinse the vial.
-
Secure the cap tightly and place the entire vial into a designated container for solid chemical waste.
-
-
B. Liquid Waste Solutions:
-
Collect all solutions containing this compound (e.g., stock solutions in methanol/chloroform, experimental buffers) in a dedicated, sealed, and leak-proof container for hazardous liquid waste.[9]
-
The container must be chemically compatible with the solvents used (e.g., a glass or polyethylene carboy for organic solvents).
-
Under no circumstances should this liquid waste be poured down the drain. [11]
-
-
C. Contaminated Laboratory Materials (Solid Waste):
-
Establish a separate, labeled container for all disposable solid items that have come into direct contact with the compound.
-
This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Weigh boats or paper
-
Microfuge tubes
-
Paper towels or bench protectors used for cleanup
-
-
This waste stream should be collected in a designated hazardous waste bag or a lined, rigid container.[9]
-
Step 2: Proper Containerization and Labeling
Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the waste.[11][12]
-
Container Choice: Use only containers approved for hazardous waste. They must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid. Keep containers closed at all times except when actively adding waste.[11][12]
-
Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A complete list of all contents, including all solvents (e.g., "Methanol," "Chloroform") and their approximate percentages.
-
The relevant hazard warnings (e.g., "Aquatic Toxin," "Eye Irritant").
-
Step 3: Storage and Final Disposal
-
Interim Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.[11] This area should be away from general traffic and incompatible materials.
-
Final Disposal: Arrange for the collection of the waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12] They will ensure the material is transported to and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Spill Procedures
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, put on the required PPE (goggles, lab coat, double gloves).
-
Manage the Spill:
-
For Solid Spills: Avoid creating dust. Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent. Carefully sweep the material into a dustpan and place it, along with all cleaning materials, into a labeled hazardous waste container.
-
For Liquid Spills: Contain the spill using absorbent pads or other appropriate material from a chemical spill kit. Work from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[9] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
By adhering to this comprehensive guide, researchers can continue to leverage the powerful insights offered by this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
- Benchchem. (n.d.). Proper Disposal of NBD-C12-HPC: A Guide for Laboratory Professionals.
- Fan, J. L., et al. (2022). Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells. Bio-protocol, 12(22), e4555.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling C6 NBD Phytoceramide.
- Larodan. (n.d.). N-Hexanoyl-Phytosphingosine.
- Redox. (2019, May 13). Safety Data Sheet Phytosphingosine SLC.
- Patterson, G. H., et al. (2019). Monitoring sphingolipid trafficking in coordination with secretory protein sorting. Current Protocols in Cell Biology, 82(1), e67.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Quest, R. C. (2020, February 27). How To Dispose Of Lab Chemicals.
- Mahfoud, R., et al. (2002). A fluorescent sphingolipid binding domain peptide probe interacts with sphingolipids and cholesterol-dependent raft domains. The Journal of Biological Chemistry, 277(13), 11292-11304.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Park, K., et al. (2015). Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice. Journal of Dermatological Science, 78(3), 203-212.
- PubMed. (2019). Monitoring Sphingolipid Trafficking in Cells using Fluorescence Microscopy.
- Matreya LLC. (2021, December 22). N-Dodecanoyl-NBD-phytosphingosine Product Data Sheet.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Matreya LLC. (2017, December 20). This compound Product Data Sheet.
- Kraft, M. L. (2013). Direct chemical evidence for sphingolipid domains in the plasma membranes of fibroblasts. Proceedings of the National Academy of Sciences, 110(9), 3503-3508.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
- SpecialChem. (2024, January 23). PHYTOSPHINGOSINE.
- Cayman Chemical. (2025, November 26). Phytosphingosine (yeast) - Safety Data Sheet.
- INCIDecoder. (n.d.). Phytosphingosine (Explained + Products).
- Benchchem. (n.d.). Navigating the Disposal of C6 NBD Phytoceramide: A Step-by-Step Guide for Laboratory Professionals.
- Baswan, S., et al. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. Cosmetics, 11(2), 48.
- ECHA. (n.d.). (2S,3S,4R)-2-aminooctadecane-1,3,4-triol - Registration Dossier.
Sources
- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Sphingolipid Trafficking in Cells using Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling N-Hexanoyl-NBD-phytosphingosine
Executive Summary & Compound Profile
N-Hexanoyl-NBD-phytosphingosine (C6-NBD-Phytosphingosine) is a biologically active, fluorescent sphingolipid analog used primarily to study membrane dynamics and lipid metabolism. While the lipid itself presents low acute toxicity, the operational risk profile is dominated by the organic solvents required for its solubilization (typically Chloroform or Methanol) and the strict requirement for light protection to prevent experimental failure due to photobleaching.
Compound Snapshot:
-
Physical State: Orange/Yellow Solid
-
Solubility: Soluble in Methanol, Ethanol, DMSO, and Chloroform:Methanol mixtures.
-
Primary Hazard: Irritant (Skin/Eye/Respiratory); Solvent-associated toxicity.
-
Critical Sensitivity: Photolabile (Light Sensitive) and Hygroscopic (Moisture Sensitive).
Risk Assessment & PPE Matrix
The selection of Personal Protective Equipment (PPE) must be dynamic, shifting based on the state of the matter (Solid vs. Solution). Do not rely on a single glove type for the entire workflow.
Hazard Analysis
| Hazard Category | Specific Risk | Source |
| Chemical | Carcinogenicity/Hepatotoxicity | Chloroform (Common solvent carrier) |
| Chemical | Neurotoxicity/Flammability | Methanol (Common solvent carrier) |
| Physical | Photobleaching | NBD Fluorophore (Degrades under ambient light) |
| Biological | Bio-permeability | Lipid Analog (Intercalates into skin membranes) |
PPE Selection Matrix
| Protection Zone | Solid Handling (Weighing/Aliquot) | Solution Preparation (Solubilization) | Rationale & Causality |
| Hand Protection | Nitrile (4 mil) | Laminate (Silver Shield) or Double Nitrile (Change <5 mins) | Nitrile degrades rapidly in Chloroform (breakthrough <2 mins). If using Chloroform, standard nitrile is insufficient [1, 2]. |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Solution preparation involves vortexing/sonication; splash risk supersedes impact risk. |
| Respiratory | Fume Hood (Recommended) | Chemical Fume Hood (REQUIRED) | Prevents inhalation of lipid dust and solvent vapors. |
| Body | Lab Coat (Standard) | Lab Coat (100% Cotton/Fire Resistant) | Synthetic blends can melt into skin if organic solvents ignite. |
Operational Protocol: Step-by-Step
This protocol is designed to maximize safety while preserving the fluorescent integrity of the NBD moiety.
Phase A: Retrieval & Equilibration (Critical for Moisture Control)
-
Remove from Freezer (-20°C): Keep the vial sealed.
-
Desiccation: Place the sealed vial in a desiccator at Room Temperature (RT) for 30 minutes.
-
Light Control: Dim lab lights or use amber light filters. If unavailable, wrap the vial in aluminum foil immediately.
Phase B: Solubilization (The High-Risk Step)
Pre-requisite: Ensure Fume Hood airflow is >100 fpm.
-
Solvent Selection:
-
For Stock (1-5 mM): Use Ethanol or DMSO if cell viability is paramount. Use Chloroform:Methanol (2:1) for liposome preparation.
-
-
Glove Check: If using Chloroform, don Laminate gloves or double-glove with Nitrile, changing the outer pair immediately upon any splash.
-
Dissolution:
-
Add solvent to the vial.[5]
-
Vortex for 30 seconds.
-
Troubleshooting: If lipid adheres to glass, use a bath sonicator (5-10 mins). Do not heat above 30°C as this degrades the NBD fluorophore.
-
-
Aliquotting: Transfer stock into Amber Glass Vials with Teflon-lined caps.
-
Avoid: Plastic tubes (Eppendorf) for long-term storage in Chloroform, as plasticizers leach into the sample and interfere with Mass Spec/Lipidomics analysis [4].
-
Phase C: Storage
-
Purge: Overlay the vial headspace with Nitrogen or Argon gas to prevent oxidation.
-
Seal: Parafilm the cap.
-
Freeze: Store at -20°C.
Workflow Visualization
The following diagram illustrates the critical decision gates for safety and sample integrity.
Caption: Operational workflow emphasizing the divergence in PPE requirements based on the carrier solvent selected.
Disposal & Emergency Response
Waste Management
-
Solid Waste: Contaminated gloves and paper towels must be disposed of in Hazardous Solid Waste bins (often yellow bags), not regular trash.
-
Liquid Waste:
Accidental Exposure[8]
-
Skin Contact: Wash with soap and water for 15 minutes.[7] If Chloroform was the solvent, monitor for skin irritation (defatting).
-
Eye Contact: Flush at eyewash station for 15 minutes. Seek medical attention if redness persists.
-
Spill (Solution):
-
Evacuate immediate area if volume >50mL (solvent fumes).
-
Absorb with vermiculite or spill pads.
-
Clean surface with mild detergent; avoid bleach (potential reaction with amines).
-
References
-
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (n.d.). Chemical Resistance of Gloves – Quick Guide. Retrieved from [Link]
Sources
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. redox.com [redox.com]
- 8. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
